molecular formula C24H16BrFN4O2S B15574675 Jnj-dgat2-A

Jnj-dgat2-A

Número de catálogo: B15574675
Peso molecular: 523.4 g/mol
Clave InChI: ZFRHAMOJHTZHLT-XKZIYDEJSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Jnj-dgat2-A is a useful research compound. Its molecular formula is C24H16BrFN4O2S and its molecular weight is 523.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

3-bromo-4-[2-fluoro-4-[(Z)-[4-oxo-2-(2-pyridin-2-ylethylimino)-1,3-thiazolidin-5-ylidene]methyl]phenoxy]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16BrFN4O2S/c25-18-11-16(14-27)5-6-20(18)32-21-7-4-15(12-19(21)26)13-22-23(31)30-24(33-22)29-10-8-17-3-1-2-9-28-17/h1-7,9,11-13H,8,10H2,(H,29,30,31)/b22-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFRHAMOJHTZHLT-XKZIYDEJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CCN=C2NC(=O)C(=CC3=CC(=C(C=C3)OC4=C(C=C(C=C4)C#N)Br)F)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)CCN=C2NC(=O)/C(=C/C3=CC(=C(C=C3)OC4=C(C=C(C=C4)C#N)Br)F)/S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16BrFN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Discovery and Development of DGAT2 Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacylglycerol O-acyltransferase 2 (DGAT2) has emerged as a promising therapeutic target for a range of metabolic disorders, most notably non-alcoholic fatty liver disease (NAFLD) and its more severe form, non-alcoholic steatohepatitis (NASH).[1] DGAT2 is a key enzyme that catalyzes the final step in triglyceride synthesis.[2] Its inhibition is a rational approach to reducing the accumulation of fat in the liver and other tissues, which is a hallmark of these conditions.[1][2] Several pharmaceutical companies, including Janssen Research & Development, LLC, have active preclinical programs targeting DGAT2.[3] While the specific compound "JNJ-DGAT2-A" requested does not appear in publicly available literature, this guide will provide an in-depth overview of the discovery and development of DGAT2 inhibitors, using data from representative compounds in the field to illustrate the process.

The Role of DGAT2 in Triglyceride Synthesis

DGAT2 is an integral membrane protein located in the endoplasmic reticulum. It plays a crucial role in the final stage of triglyceride biosynthesis by converting diacylglycerol (DAG) and a fatty acyl-CoA into a triglyceride.[2][4] This pathway is fundamental for energy storage.[4] In conditions of metabolic stress, such as in NAFLD and NASH, the upregulation of this pathway contributes to excessive lipid accumulation in hepatocytes, leading to cellular damage and inflammation.[1]

Signaling Pathway of Triglyceride Synthesis via DGAT2

The synthesis of triglycerides is a multi-step process. DGAT2 is considered the primary enzyme responsible for hepatic triglyceride synthesis.[4] The activity of DGAT2 and the overall pathway are influenced by various upstream signals, including the availability of substrates like fatty acids and glycerol-3-phosphate, and hormonal regulation, for instance by insulin.[4][5]

DGAT2_Pathway Fatty_Acids Fatty Acids Acyl_CoA Fatty Acyl-CoA Fatty_Acids->Acyl_CoA Glycerol_3_Phosphate Glycerol-3-Phosphate LPA Lysophosphatidic Acid (LPA) Glycerol_3_Phosphate->LPA Acyl_CoA->LPA DAG Diacylglycerol (DAG) DGAT2 DGAT2 PA Phosphatidic Acid (PA) LPA->PA PA->DAG Triglycerides Triglycerides DAG->Triglycerides Acyl-CoA DGAT2->Triglycerides VLDL VLDL Assembly & Secretion Triglycerides->VLDL Lipid_Droplets Storage in Lipid Droplets Triglycerides->Lipid_Droplets Inhibitor DGAT2 Inhibitor Inhibitor->DGAT2 Preclinical_Workflow HTS High-Throughput Screening Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation Hit_ID->Lead_Gen Lead_Opt Lead Optimization Lead_Gen->Lead_Opt In_Vitro In Vitro Assays (Potency, Selectivity) Lead_Opt->In_Vitro ADME ADME/PK Studies Lead_Opt->ADME In_Vivo In Vivo Efficacy (Animal Models) Lead_Opt->In_Vivo In_Vitro->Lead_Opt ADME->Lead_Opt Candidate Candidate Selection In_Vivo->Candidate Tox Toxicology Studies Candidate->Tox Clinical_Trial_Flow Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization GroupA Treatment Group A (Low Dose) Randomization->GroupA GroupB Treatment Group B (High Dose) Randomization->GroupB Placebo Placebo Group Randomization->Placebo Treatment Treatment Period (e.g., 52 weeks) GroupA->Treatment GroupB->Treatment Placebo->Treatment Assessments Regular Assessments (Safety, PD, Efficacy) Treatment->Assessments Endpoint End-of-Treatment Biopsy & Assessments Treatment->Endpoint Assessments->Treatment FollowUp Follow-up Period Endpoint->FollowUp Analysis Data Analysis FollowUp->Analysis

References

JNJ-DGAT2-A: An In-depth Technical Guide on its Effects on Cellular Lipid Droplets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

JNJ-DGAT2-A is a potent and selective inhibitor of Diacylglycerol O-acyltransferase 2 (DGAT2), a key enzyme in the terminal step of triglyceride (TG) synthesis. While inhibition of TG synthesis would be expected to reduce cellular lipid droplet (LD) content, studies have revealed a paradoxical effect of this compound and other DGAT2 inhibitors, leading to an increase in both the size and number of LDs in certain cell types. This technical guide provides a comprehensive overview of the effects of this compound on cellular lipid droplets, including available quantitative data, detailed experimental protocols for assessing these effects, and a proposed signaling pathway to explain its mechanism of action. This document is intended to serve as a valuable resource for researchers in the fields of metabolic disease, lipid metabolism, and drug discovery.

Introduction to this compound and DGAT2

Diacylglycerol O-acyltransferase 2 (DGAT2) is an integral membrane protein located in the endoplasmic reticulum (ER) that catalyzes the final and rate-limiting step of triglyceride synthesis: the acylation of diacylglycerol (DAG) to form TG. These newly synthesized TGs are then stored in cellular organelles called lipid droplets. DGAT2 plays a crucial role in lipid homeostasis and is a therapeutic target for metabolic diseases such as non-alcoholic fatty liver disease (NAFLD) and obesity.

This compound is a small molecule inhibitor with high selectivity for DGAT2 over its isoform, DGAT1. Its ability to modulate TG synthesis has made it a subject of interest in metabolic research.

Quantitative Effects of this compound on Cellular Lipids

This compound has been shown to effectively inhibit the enzymatic activity of DGAT2, leading to a reduction in the synthesis of specific triglyceride species. The following table summarizes the available quantitative data on the inhibitory effects of this compound.

Cell LineSubstrateMeasured Triglyceride SpeciesIC50 (µM)Reference
HepG213C3-D5-glycerolTG (50:2)0.66[1]
HepG213C3-D5-glycerolTG (52:2)0.85[1]
HepG213C3-D5-glycerolTG (54:3)0.99[1]

Table 1: Inhibitory Concentration (IC50) of this compound on Triglyceride Synthesis in HepG2 Cells. Data shows the concentration of this compound required to inhibit 50% of the generation of specific triglyceride species from a labeled glycerol (B35011) substrate.

The Paradoxical Effect on Lipid Droplet Morphology

Contrary to the expected outcome of inhibiting triglyceride synthesis, chemical inhibition of DGAT2 with this compound has been observed to paradoxically increase the size and number of cellular lipid droplets.[2] This effect has also been noted with other DGAT2 inhibitors, suggesting it is a class effect. While the precise quantitative fold-change in lipid droplet number and size with this compound treatment is not yet extensively published in a tabular format, the qualitative observation is a critical aspect of its cellular phenotype. This paradoxical effect suggests a complex regulatory network governing lipid droplet biogenesis and turnover that is influenced by DGAT2 activity.

Experimental Protocols

To facilitate further research into the effects of this compound, this section provides detailed protocols for cell culture, treatment, and analysis of lipid droplets.

Cell Culture and Treatment (HepG2 Cells)
  • Cell Seeding: Seed HepG2 cells in a suitable culture vessel (e.g., 96-well plate for high-content imaging, or larger flasks for biochemical assays) at a density that will result in 70-80% confluency at the time of the experiment.

  • Culture Medium: Culture cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Lipid Loading (Optional): To induce robust lipid droplet formation, cells can be incubated with oleic acid complexed to bovine serum albumin (BSA). A typical concentration is 100-400 µM oleic acid for 16-24 hours prior to inhibitor treatment.

  • This compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Dilute the stock solution in culture medium to the desired final concentrations. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1% (v/v). Incubate cells with this compound for the desired duration (e.g., 24 hours).

Lipid Droplet Staining with BODIPY 493/503

BODIPY 493/503 is a lipophilic fluorescent dye that specifically stains the neutral lipid core of lipid droplets.

  • Preparation of Staining Solution: Prepare a working solution of BODIPY 493/503 at a concentration of 1-2 µg/mL in Phosphate-Buffered Saline (PBS).

  • Cell Fixation: After treatment, wash the cells twice with PBS. Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Staining: Incubate the fixed cells with the BODIPY 493/503 working solution for 15-30 minutes at room temperature, protected from light.

  • Nuclear Counterstain (Optional): To visualize the nuclei, incubate the cells with a DAPI (4',6-diamidino-2-phenylindole) solution (e.g., 300 nM in PBS) for 5-10 minutes.

  • Final Washes: Wash the cells twice with PBS.

  • Imaging: Mount the coverslips or image the plate using a fluorescence microscope or a high-content imaging system. BODIPY 493/503 has an excitation maximum around 493 nm and an emission maximum around 503 nm (green channel).

Quantification of Lipid Droplets

Automated image analysis is recommended for robust and unbiased quantification of lipid droplet number, size, and intensity.

  • Image Acquisition: Capture images using appropriate filter sets for BODIPY 493/503 and DAPI.

  • Image Analysis Software: Utilize software such as ImageJ/Fiji or CellProfiler for analysis.

  • Analysis Pipeline:

    • Cell Segmentation: Use the DAPI signal to identify and segment individual nuclei. Define the cytoplasm based on a set distance from the nucleus or by using a whole-cell stain.

    • Lipid Droplet Identification: Apply a threshold to the BODIPY 493/503 channel to identify lipid droplets.

    • Measurement: Quantify the number of lipid droplets per cell, the area or volume of each lipid droplet, and the total fluorescence intensity of BODIPY 493/503 per cell.

Signaling Pathways and Mechanisms of Action

The paradoxical increase in lipid droplets following DGAT2 inhibition is a topic of ongoing research. The following diagrams illustrate the canonical triglyceride synthesis pathway and a proposed mechanism for the observed effect of this compound.

Triglyceride Synthesis Pathway Fatty Acyl-CoA Fatty Acyl-CoA LPA Lysophosphatidic Acid Fatty Acyl-CoA->LPA GPAT Glycerol-3-P Glycerol-3-P Glycerol-3-P->LPA PA Phosphatidic Acid LPA->PA AGPAT DAG Diacylglycerol PA->DAG Lipin Triglyceride Triglyceride DAG->Triglyceride DGAT2 Lipid Droplet Lipid Droplet Triglyceride->Lipid Droplet GPAT GPAT AGPAT AGPAT Lipin Lipin DGAT2 DGAT2

Figure 1: Canonical Triglyceride Synthesis Pathway. This diagram illustrates the key enzymatic steps in the synthesis of triglycerides from fatty acyl-CoA and glycerol-3-phosphate, culminating in their storage in lipid droplets. DGAT2 catalyzes the final step.

Proposed Mechanism of this compound Action cluster_ER Endoplasmic Reticulum cluster_CellularResponse Cellular Response DAG Diacylglycerol Triglyceride_Synthesis Triglyceride Synthesis DAG->Triglyceride_Synthesis DGAT2 DGAT2 DGAT2 DAG_Accumulation DAG Accumulation Triglyceride_Synthesis->DAG_Accumulation Inhibition leads to This compound This compound This compound->DGAT2 FA_Oxidation Fatty Acid Oxidation DAG_Accumulation->FA_Oxidation Downregulates? Lipogenesis_Genes Lipogenesis-related Gene Expression DAG_Accumulation->Lipogenesis_Genes Upregulates? LD_Biogenesis Lipid Droplet Biogenesis & Growth FA_Oxidation->LD_Biogenesis Substrate availability Lipogenesis_Genes->LD_Biogenesis

Figure 2: Proposed Mechanism for Paradoxical Lipid Droplet Increase. Inhibition of DGAT2 by this compound may lead to an accumulation of its substrate, diacylglycerol (DAG). This accumulation could trigger compensatory mechanisms, such as the upregulation of lipogenesis-related genes and a decrease in fatty acid oxidation, ultimately leading to an overall increase in lipid droplet biogenesis and size. The exact signaling intermediates are still under investigation.

Conclusion

This compound is a valuable tool for studying the role of DGAT2 in lipid metabolism. Its paradoxical effect of increasing lipid droplet size and number, despite inhibiting triglyceride synthesis, highlights the complexity of cellular lipid regulation. The experimental protocols and mechanistic insights provided in this technical guide are intended to support further research into the nuanced effects of DGAT2 inhibition and its potential therapeutic applications. Future studies are needed to provide more detailed quantitative data on the morphological changes of lipid droplets induced by this compound and to fully elucidate the signaling pathways responsible for this intriguing phenomenon.

References

The Core of Lipid Regulation: An In-depth Technical Guide to Early-Stage Research on DGAT2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacylglycerol O-acyltransferase 2 (DGAT2) has emerged as a pivotal enzyme in the final and rate-limiting step of triglyceride synthesis. Its crucial role in lipid metabolism has positioned it as a promising therapeutic target for a spectrum of metabolic disorders, including non-alcoholic fatty liver disease (NAFLD) and its more severe form, non-alcoholic steatohepatitis (NASH). This technical guide provides a comprehensive overview of the foundational early-stage research on DGAT2 inhibitors, with a focus on quantitative data, detailed experimental methodologies, and the intricate signaling pathways involved.

Mechanism of Action of DGAT2 Inhibitors

DGAT2 catalyzes the esterification of diacylglycerol (DAG) with a fatty acyl-CoA to form a triglyceride.[1] By inhibiting this enzymatic activity, DGAT2 inhibitors effectively block the synthesis of new triglycerides. This leads to a reduction in the accumulation of lipids within hepatocytes and a decrease in the secretion of very-low-density lipoproteins (VLDL), thereby lowering circulating triglyceride levels.[2]

Recent research has unveiled a more nuanced mechanism of action. DGAT2 inhibition has been shown to increase the phosphatidylethanolamine (B1630911) (PE) content within the endoplasmic reticulum (ER). This alteration in the ER membrane composition prevents the cleavage of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master transcriptional regulator of lipogenesis.[3][4] The suppression of SREBP-1c activity leads to a downstream reduction in the expression of genes involved in fatty acid and triglyceride synthesis.[2][3]

Key Preclinical and Clinical Data on DGAT2 Inhibitors

A number of small molecule and antisense oligonucleotide inhibitors of DGAT2 have been investigated in preclinical and early-phase clinical studies. The following tables summarize key quantitative data from this research.

Table 1: In Vitro Potency of Select DGAT2 Inhibitors
InhibitorIC50 (nM)Assay SystemReference
PF-0642443914DGAT2 enzyme assay[5][6][7]
Table 2: Preclinical In Vivo Efficacy of DGAT2 Inhibitors
InhibitorAnimal ModelDoseKey FindingsReference
PF-06424439Sucrose-fed rats0.1-10 mg/kgDose-dependent reduction in plasma triglycerides.[8]
PF-06424439LDL receptor knockout mice (high-fat, high-cholesterol diet)60 mg/kg/dayReduction in plasma cholesterol and triglycerides, and hepatic triglycerides.[8]
PF-06427878 (ervogastat)Rats on a Western-type dietNot specifiedReduction of hepatic and circulating plasma triglyceride concentrations; decreased lipogenic gene expression.[9]
Table 3: Early-Phase Clinical Trial Data for DGAT2 Inhibitors
InhibitorStudy PopulationDoseDurationKey FindingsReference
IONIS-DGAT2RxType 2 diabetes and NAFLD250 mg weekly13 weeksMean absolute reduction in liver fat of 5.2% (vs. 0.6% for placebo).[10][11]
ION224MASH90 mg and 120 mg51 weeksAchieved liver histologic improvement and MASH resolution. 44% of patients at 120 mg achieved ≥50% relative reduction in liver steatosis.
PF-06427878 (ervogastat)Healthy adults1500 mg/day14 daysStatistically significant reductions from baseline in markers of liver function (ALT, AST, ALP, total bilirubin). Reduced hepatic steatosis.[9]
Ervogastat/ Clesacostat CombinationNASHVarious doses6 weeksReduced liver fat with a favorable safety and tolerability profile.[12][13]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general experimental workflow relevant to DGAT2 inhibitor research.

DGAT2_Signaling_Pathway DGAT2_Inhibitor DGAT2 Inhibitor DGAT2 DGAT2 DGAT2_Inhibitor->DGAT2 Inhibits ER_PE Increased ER Phosphatidylethanolamine (PE) DGAT2_Inhibitor->ER_PE Leads to Triglycerides Triglycerides DGAT2->Triglycerides Catalyzes DAG Diacylglycerol (DAG) DAG->DGAT2 Acyl_CoA Fatty Acyl-CoA Acyl_CoA->DGAT2 Hepatic_Steatosis Hepatic Steatosis Triglycerides->Hepatic_Steatosis Contributes to SREBP1c_Cleavage SREBP-1c Cleavage (ER to Golgi) ER_PE->SREBP1c_Cleavage Inhibits nSREBP1c Nuclear SREBP-1c (nSREBP-1c) SREBP1c_Cleavage->nSREBP1c Activates Lipogenic_Genes Lipogenic Gene Expression nSREBP1c->Lipogenic_Genes Upregulates Lipogenic_Genes->Hepatic_Steatosis Contributes to

Caption: DGAT2 Inhibition Signaling Pathway.

MEK_ERK_DGAT2_Pathway MEK_ERK_Inhibitors MEK/ERK Inhibitors MEK_ERK MEK/ERK1/2 Signaling MEK_ERK_Inhibitors->MEK_ERK Inhibit DGAT2_Expression DGAT2 Gene Expression MEK_ERK->DGAT2_Expression Suppresses Triglyceride_Content Triglyceride Content DGAT2_Expression->Triglyceride_Content Increases

Caption: MEK/ERK Pathway and DGAT2 Expression.

Experimental_Workflow start Start: In Vitro/In Vivo Model treatment Treatment with DGAT2 Inhibitor start->treatment biochemical Biochemical Assays treatment->biochemical cellular Cellular/Histological Analysis treatment->cellular molecular Molecular Analysis treatment->molecular dgat_activity DGAT Enzyme Activity biochemical->dgat_activity tg_levels Triglyceride Levels biochemical->tg_levels oil_red_o Oil Red O Staining cellular->oil_red_o histology Liver Histology (H&E) cellular->histology qpcr qPCR for Gene Expression molecular->qpcr western_blot Western Blot for Protein Levels molecular->western_blot end Data Analysis & Conclusion dgat_activity->end tg_levels->end oil_red_o->end histology->end qpcr->end western_blot->end

Caption: General Experimental Workflow.

Experimental Protocols

Protocol 1: In Vitro DGAT Enzyme Activity Assay (Radiometric)

This protocol is a classic method for measuring DGAT activity.[14][15]

Materials:

  • Enzyme source (e.g., liver microsomes)

  • Assay Buffer: 100 mM Tris-HCl (pH 7.5), 150 mM KCl, 10 mM MgCl2

  • 1,2-Diacylglycerol (DAG)

  • [14C]Oleoyl-CoA (radiolabeled substrate)

  • Bovine Serum Albumin (BSA)

  • Stop Solution: Chloroform:Methanol (2:1, v/v)

  • Thin Layer Chromatography (TLC) plates

  • TLC developing solvent: Hexane:Diethyl ether:Acetic acid (80:20:1, v/v/v)

  • Scintillation fluid and counter

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube containing assay buffer, BSA, and DAG.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the enzyme source (microsomes).

  • Start the enzymatic reaction by adding [14C]Oleoyl-CoA and incubate at 37°C for 10-20 minutes.

  • Stop the reaction by adding the stop solution.

  • Vortex the mixture and centrifuge to separate the phases.

  • Spot the organic (lower) phase onto a TLC plate.

  • Develop the TLC plate in the developing solvent to separate the lipids.

  • Visualize the lipid spots (e.g., with iodine vapor).

  • Scrape the triglyceride spot into a scintillation vial.

  • Add scintillation fluid and quantify the radioactivity using a scintillation counter.

  • Calculate DGAT activity as the amount of radiolabeled oleoyl-CoA incorporated into triglycerides per unit time per amount of protein.

Protocol 2: Cellular Lipid Accumulation Assessment (Oil Red O Staining)

This protocol is used to visualize and quantify neutral lipid accumulation in cultured cells.[1][16][17][18][19]

Materials:

  • Cultured hepatocytes (e.g., HepG2 cells)

  • Phosphate-Buffered Saline (PBS)

  • 10% Formalin or 4% Paraformaldehyde for fixation

  • 60% Isopropanol (B130326)

  • Oil Red O stock solution and working solution

  • Hematoxylin (B73222) for counterstaining (optional)

  • Microscope

Procedure:

  • Seed cells in a multi-well plate and culture until they reach the desired confluency.

  • Induce lipid accumulation by treating cells with oleic acid or other fatty acids for 24-48 hours.

  • Wash the cells with PBS.

  • Fix the cells with 10% formalin for 30-60 minutes.

  • Wash the cells with water and then with 60% isopropanol.

  • Stain the cells with the Oil Red O working solution for 15-30 minutes.

  • Wash the cells with water to remove excess stain.

  • (Optional) Counterstain the nuclei with hematoxylin for 1-3 minutes and wash with water.

  • Visualize the lipid droplets (stained red) under a microscope.

  • For quantification, elute the Oil Red O stain from the cells using 100% isopropanol and measure the absorbance at approximately 500 nm.

Protocol 3: Quantitative Real-Time PCR (qPCR) for Lipogenic Gene Expression

This protocol is for quantifying the mRNA levels of genes involved in lipogenesis.[20][21][22][23][24]

Materials:

  • RNA extraction kit (e.g., TRIzol or column-based kits)

  • cDNA synthesis kit (reverse transcriptase, dNTPs, primers)

  • SYBR Green or TaqMan qPCR master mix

  • Gene-specific primers for target genes (e.g., SREBP-1c, FASN, ACACA) and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • RNA Extraction: Isolate total RNA from cells or tissues according to the manufacturer's protocol of the chosen kit.

  • RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.

  • cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a cDNA synthesis kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture containing qPCR master mix, forward and reverse primers for the target or housekeeping gene, and the synthesized cDNA template.

  • qPCR Amplification: Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis: Determine the quantification cycle (Cq) values for each gene. Calculate the relative gene expression using the ΔΔCq method, normalizing the expression of the target gene to the housekeeping gene.

Conclusion

The early-stage research into DGAT2 inhibitors has provided a strong rationale for their development as therapeutics for metabolic diseases. The multifaceted mechanism of action, involving both direct enzymatic inhibition and regulation of the master lipogenic transcription factor SREBP-1c, underscores the potential of this target. The quantitative data from preclinical and early clinical studies are encouraging, demonstrating tangible effects on lipid metabolism and liver health. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the biology of DGAT2 and develop the next generation of inhibitors. As research progresses, a deeper understanding of the intricate signaling networks governed by DGAT2 will be crucial for optimizing therapeutic strategies and delivering effective treatments for patients with metabolic disorders.

References

The Role of DGAT2 Inhibition in Non-Alcoholic Fatty Liver Disease: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-alcoholic fatty liver disease (NAFLD) represents a growing global health crisis, characterized by the accumulation of fat in the liver, which can progress to non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis. A key therapeutic target in the management of NAFLD is the inhibition of diacylglycerol O-acyltransferase 2 (DGAT2), a critical enzyme in the final step of triglyceride synthesis. This technical guide provides an in-depth look at the preclinical evaluation of DGAT2 inhibitors, using representative data due to the limited public information on specific compounds like JNJ-DGAT2-A. The focus is on the mechanism of action, experimental models, and the quantitative impact of DGAT2 inhibition on key markers of NAFLD.

Mechanism of Action: Beyond Triglyceride Synthesis

DGAT2 catalyzes the final, committed step in the synthesis of triglycerides from diacylglycerol and acyl-CoA.[1] Inhibition of DGAT2 directly reduces the liver's capacity to store excess fatty acids as triglycerides, thereby mitigating hepatic steatosis.[2]

Recent research has unveiled a dual mechanism of action for DGAT2 inhibitors that extends beyond simple enzymatic blockade. Inhibition of DGAT2 leads to a shunting of diacylglycerol into phospholipid synthesis, specifically increasing the concentration of phosphatidylethanolamine (B1630911) (PE) in the endoplasmic reticulum (ER).[3][4][5] This accumulation of PE in the ER membrane has been shown to suppress the cleavage of Sterol Regulatory Element-Binding Protein 1 (SREBP-1).[3][4] SREBP-1 is a master transcriptional regulator of de novo lipogenesis, controlling the expression of genes involved in fatty acid and triglyceride synthesis.[6] By preventing SREBP-1 activation, DGAT2 inhibitors effectively turn down the entire lipogenic pathway, further reducing the substrate pool for triglyceride synthesis.[3][4][6]

DGAT2_Inhibition_Pathway Signaling Pathway of DGAT2 Inhibition Fatty_Acids Fatty Acids Acyl_CoA Acyl-CoA Fatty_Acids->Acyl_CoA DAG Diacylglycerol (DAG) Acyl_CoA->DAG DGAT2 DGAT2 DAG->DGAT2 Phospholipids Phospholipid Synthesis DAG->Phospholipids Shunted to Triglycerides Triglycerides (TG) DGAT2->Triglycerides Catalyzes Hepatic_Steatosis Hepatic Steatosis Triglycerides->Hepatic_Steatosis Leads to JNJ_DGAT2_A This compound (DGAT2 Inhibitor) JNJ_DGAT2_A->DGAT2 PE Phosphatidylethanolamine (PE) in ER Phospholipids->PE SREBP_SCAP SREBP-1/SCAP Complex in ER PE->SREBP_SCAP Inhibits Translocation to Golgi Golgi Golgi SREBP_SCAP->Golgi Translocation nSREBP1 Cleaved SREBP-1 (nSREBP-1) Golgi->nSREBP1 Proteolytic Cleavage Nucleus Nucleus nSREBP1->Nucleus DNL_Genes De Novo Lipogenesis Gene Expression Nucleus->DNL_Genes Activates DNL_Genes->Fatty_Acids Synthesizes

Figure 1: Signaling Pathway of DGAT2 Inhibition in Hepatocytes.

Preclinical Non-Alcoholic Fatty Liver Disease Models

A variety of preclinical models are utilized to evaluate the efficacy of therapeutic agents for NAFLD. These models aim to replicate the key pathological features of the human disease, including steatosis, inflammation, and fibrosis.

Diet-Induced Models

Diet-induced models are the most common for studying NAFLD and NASH as they mimic the overnutrition that is a primary driver of the disease in humans.

  • Western Diet (WD) Models: These diets are typically high in fat (especially saturated fat), sucrose (B13894) or fructose (B13574), and cholesterol.[7] They are effective at inducing obesity, insulin (B600854) resistance, and a NASH phenotype that includes steatosis, inflammation, and fibrosis over a period of 16 weeks or longer.[8]

  • High-Fat, Fructose, and Cholesterol (FFC) Diets: Similar to Western diets, these diets are formulated to recapitulate the metabolic disturbances seen in human NAFLD.[9] A diet containing 40% fat, 22% fructose, and 2% cholesterol has been shown to induce steatosis, steatohepatitis with fibrosis, and even cirrhosis in mice.[9]

  • Methionine and Choline Deficient (MCD) Diet: This diet rapidly induces severe steatohepatitis and fibrosis. However, it is associated with weight loss and does not induce insulin resistance, making it less representative of the typical human NASH phenotype.[8]

Genetic Models

Genetic models, such as ob/ob mice (deficient in leptin) and db/db mice (deficient in the leptin receptor), spontaneously develop obesity, insulin resistance, and hepatic steatosis. These models are useful for studying the metabolic aspects of NAFLD.

Efficacy of DGAT2 Inhibitors in Preclinical Models

The following tables summarize the quantitative effects of representative DGAT2 inhibitors in preclinical models of NAFLD.

Table 1: In Vivo Efficacy of DGAT2 Inhibitors in Rodent Models of NAFLD

Inhibitor (Target)ModelDose & DurationBody Weight ChangeLiver Weight ChangeHepatic Triglyceride ReductionSerum ALT/AST ReductionHistological ImprovementReference
PF-06427878 (DGAT2)Western Diet-fed RatNot SpecifiedNot SpecifiedNot SpecifiedSignificant ReductionNot SpecifiedNot Specified[2]
NASH Mouse ModelNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedImprovements in steatosis, ballooning, and fibrosis[2]
Unnamed DGAT2 Inhibitor C57BL/6J MiceNot SpecifiedNo significant changeNot SpecifiedReduced to 4.20 mg/g from 9.38 mg/g in controlsNot SpecifiedNot Specified[10]
ob/ob MiceNot SpecifiedNot Specified11% reduction51% reductionNot SpecifiedNot Specified[10]
siRNA targeting Dgat2 NASH Mouse Model (obese)Single subcutaneous injectionNot SpecifiedNot Specified>85% reductionNot SpecifiedSignificant improvement in fatty liver phenotype[11]

Table 2: In Vitro Efficacy of DGAT2 Inhibitors

Inhibitor (Target)Cell LineAssayIC50Reference
This compound Sf9 insect cells expressing human DGAT2DGAT2 enzymatic activity0.14 µMN/A
HepG2 cellsTriglyceride synthesis0.66 - 0.99 µMN/A

Experimental Protocols

Induction of Diet-Induced NASH in Mice

This protocol describes a common method for inducing obesity, insulin resistance, and NASH in mice, which is a suitable model for testing the efficacy of DGAT2 inhibitors.

Materials:

  • Male C57BL/6J mice, 6-8 weeks old

  • High-Fat/High-Fructose/High-Cholesterol Diet (e.g., 40-45% kcal from fat, 20-22% fructose in drinking water or diet, 0.2-2% cholesterol)

  • Standard chow diet (for control group)

  • Animal caging and husbandry supplies

Procedure:

  • Acclimate mice to the animal facility for at least one week.

  • Randomly assign mice to two groups: a control group receiving standard chow and an experimental group receiving the NASH-inducing diet.

  • Provide the respective diets and water ad libitum for 16-24 weeks.

  • Monitor body weight, food, and water intake weekly.

  • At the end of the dietary intervention, mice can be used for therapeutic intervention with a DGAT2 inhibitor.

Preclinical_Workflow Experimental Workflow for Preclinical Evaluation of DGAT2 Inhibitors start Start: C57BL/6J Mice (6-8 weeks old) diet Dietary Intervention (16-24 weeks) start->diet control_diet Control Group: Standard Chow diet->control_diet nash_diet NASH Group: High-Fat/Fructose/Cholesterol Diet diet->nash_diet treatment Therapeutic Intervention (Duration as per study design) nash_diet->treatment vehicle Vehicle Control treatment->vehicle dgat2i DGAT2 Inhibitor (e.g., this compound) treatment->dgat2i endpoints Endpoint Analysis vehicle->endpoints dgat2i->endpoints biochem Serum Analysis: ALT, AST, Lipids endpoints->biochem histology Liver Histopathology: H&E, Sirius Red Staining (Steatosis, Inflammation, Fibrosis) endpoints->histology gene_expression Gene Expression Analysis: (e.g., qPCR for lipogenic and fibrotic markers) endpoints->gene_expression liver_lipids Liver Lipidomics: Triglycerides, DAG, PE endpoints->liver_lipids

References

Methodological & Application

Application Notes and Protocols for the In Vitro Use of JNJ-DGAT2-A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-DGAT2-A is a potent and selective inhibitor of Diacylglycerol O-acyltransferase 2 (DGAT2), a key enzyme in the final step of triglyceride (TG) synthesis.[1] DGAT2 is implicated in metabolic diseases such as non-alcoholic fatty liver disease (NAFLD) and hypertriglyceridemia, making it an attractive therapeutic target. These application notes provide detailed protocols for the in vitro characterization of this compound, enabling researchers to effectively utilize this compound in their studies.

Mechanism of Action

DGAT2 catalyzes the esterification of diacylglycerol (DAG) with a fatty acyl-CoA to form TG. This process is crucial for the storage of neutral lipids in lipid droplets. This compound selectively binds to and inhibits the enzymatic activity of DGAT2, thereby reducing the synthesis of TGs.[1]

cluster_0 Endoplasmic Reticulum cluster_1 Cytoplasm DAG Diacylglycerol (DAG) DGAT2 DGAT2 Enzyme DAG->DGAT2 AcylCoA Fatty Acyl-CoA AcylCoA->DGAT2 TG Triglyceride (TG) DGAT2->TG Catalysis LipidDroplet Lipid Droplet TG->LipidDroplet Storage Inhibitor This compound Inhibitor->DGAT2 Inhibition

Figure 1: Simplified signaling pathway of DGAT2-mediated triglyceride synthesis and its inhibition by this compound.

Quantitative Data Summary

The inhibitory activity of this compound has been characterized in both biochemical and cellular assays. The following tables summarize the key quantitative data.

Biochemical Assay IC50 (µM) Reference
Human DGAT2 expressed in Sf9 insect cell membranes0.14[1]
Cellular Assay (HepG2 cells) Triglyceride Species IC50 (µM) Reference
Inhibition of 13C3-D5-glycerol incorporationTG (50:2)0.66[1]
TG (52:2)0.85[1]
TG (54:3)0.99[1]

Selectivity: this compound exhibits over 70-fold selectivity for DGAT2 compared to DGAT1 and monoacylglycerol acyltransferase 2 (MGAT2).

Experimental Protocols

Biochemical DGAT2 Enzyme Inhibition Assay

This protocol describes the determination of this compound's inhibitory activity on DGAT2 using either recombinant human DGAT2 expressed in Sf9 cell membranes or lysates from cells endogenously expressing DGAT2, such as HepG2 cells.

start Start prep_enzyme Prepare DGAT2 Source (Sf9 membranes or HepG2 lysate) start->prep_enzyme prep_inhibitor Prepare Serial Dilutions of this compound start->prep_inhibitor add_components Add Assay Buffer, Enzyme, and Inhibitor to Plate prep_enzyme->add_components prep_inhibitor->add_components pre_incubate Pre-incubate add_components->pre_incubate add_substrates Initiate Reaction with Diacylglycerol and Acyl-CoA pre_incubate->add_substrates incubate Incubate at 37°C add_substrates->incubate stop_reaction Stop Reaction incubate->stop_reaction analyze Analyze TG Formation (e.g., LC/MS/MS) stop_reaction->analyze calculate Calculate % Inhibition and IC50 analyze->calculate end End calculate->end

Figure 2: Experimental workflow for the biochemical DGAT2 enzyme inhibition assay.

Materials:

  • This compound

  • Human DGAT2-expressing Sf9 cell membranes or HepG2 cell lysate

  • Assay Buffer: 100 mM Tris-HCl (pH 7.5), 0.25 M sucrose, 15 mM MgCl₂, 1 mM EDTA, 0.1% BSA

  • Substrates:

    • 1,2-dicapryl-sn-glycerol (or other suitable diacylglycerol)

    • Oleoyl-CoA (or other suitable fatty acyl-CoA)

  • 96-well microplate

  • LC/MS/MS system

Procedure:

  • Enzyme Preparation:

    • If using HepG2 cell lysate, prepare by scraping cell monolayers in homogenization buffer (100 mM Tris-HCl, pH 7.5, 0.25 M sucrose, 15 mM MgCl₂, 1 mM EDTA) followed by sonication. Centrifuge at 3,000 x g for 15 minutes at 4°C and collect the supernatant.[2]

    • Determine the protein concentration of the enzyme preparation.

  • Inhibitor Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in the assay buffer to achieve the desired final concentrations for the dose-response curve.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer.

    • Add the appropriate amount of enzyme preparation (e.g., 75 µg/mL of HepG2 cell lysate).[2]

    • Add the serially diluted this compound or vehicle (DMSO) to the wells.

    • Pre-incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature.

  • Reaction Initiation and Incubation:

    • Prepare a substrate mix containing 1,2-dicapryl-sn-glycerol (e.g., 50 µM) and oleoyl-CoA (e.g., 50 µM). The diacylglycerol may need to be diluted in acetone.[2]

    • Initiate the enzymatic reaction by adding the substrate mix to each well.

    • Incubate the plate at 37°C for a set time (e.g., 40 minutes).[2]

  • Reaction Termination and Analysis:

    • Stop the reaction by adding a quenching solution (e.g., a mixture of isopropanol (B130326) and heptane).

    • Extract the lipids.

    • Analyze the formation of the triglyceride product by LC/MS/MS.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

    • Generate a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Cell-Based Triglyceride Synthesis Inhibition Assay

This protocol describes how to measure the effect of this compound on triglyceride synthesis in a cellular context using the human hepatoma cell line, HepG2, and stable isotope-labeled precursors.

start Start seed_cells Seed HepG2 Cells in a 96-well Plate start->seed_cells culture_cells Culture Cells to Desired Confluency seed_cells->culture_cells add_inhibitor Pre-incubate with This compound (60 min) culture_cells->add_inhibitor add_tracer Add Isotopic Tracer (e.g., 13C3-D5-glycerol) add_inhibitor->add_tracer incubate Incubate for 2 hours add_tracer->incubate wash_cells Wash Cells with PBS incubate->wash_cells extract_lipids Extract Lipids wash_cells->extract_lipids analyze Analyze Labeled TG by LC/MS/MS extract_lipids->analyze calculate Calculate % Inhibition and IC50 analyze->calculate end End calculate->end

Figure 3: Workflow for the cell-based triglyceride synthesis inhibition assay.

Materials:

  • This compound

  • HepG2 cells

  • Cell culture medium (e.g., DMEM with high glucose, 10% FBS, penicillin/streptomycin)

  • Stable isotope-labeled tracer (e.g., 13C3-D5-glycerol or 13C18-oleic acid)

  • Phosphate-buffered saline (PBS)

  • Lipid extraction solvents (e.g., isopropanol, heptane)

  • 96-well cell culture plates

  • LC/MS/MS system

Procedure:

  • Cell Culture:

    • Seed HepG2 cells in a 96-well plate at an appropriate density and culture until they reach the desired confluency (e.g., 80-90%).

  • Inhibitor Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Aspirate the old medium from the cells and wash once with PBS.

    • Add the medium containing the different concentrations of this compound or vehicle (DMSO) to the cells.

    • Pre-incubate the cells with the inhibitor for 60 minutes at 37°C in a CO₂ incubator.[1]

  • Isotopic Labeling:

    • Prepare the stable isotope-labeled tracer in the appropriate medium. If using oleic acid, it should be complexed with fatty acid-free BSA.

    • Add the tracer-containing medium to the cells.

    • Incubate for an additional 2 hours at 37°C in a CO₂ incubator.[1]

  • Lipid Extraction:

    • Aspirate the labeling medium and wash the cells with ice-cold PBS.

    • Add an appropriate solvent mixture (e.g., 90% isopropanol, 10% tetrahydrofuran) to each well to extract the lipids.

  • Analysis:

    • Analyze the lipid extracts by LC/MS/MS to quantify the amount of newly synthesized, isotopically labeled triglycerides.

  • Data Analysis:

    • Determine the percent inhibition of labeled triglyceride synthesis for each concentration of this compound compared to the vehicle-treated control.

    • Plot the dose-response curve and calculate the IC50 value.

Troubleshooting

  • Low signal in biochemical assay: Ensure the enzyme is active and the substrate concentrations are optimal. The diacylglycerol substrate may require careful solubilization.

  • High background in cellular assay: Use fatty acid-free BSA when preparing oleic acid solutions. Ensure complete washing of cells before lipid extraction.

  • Variability between replicates: Ensure accurate pipetting and consistent cell seeding density.

Conclusion

This compound is a valuable research tool for investigating the role of DGAT2 in lipid metabolism and related diseases. The protocols provided here offer a framework for the in vitro characterization of this inhibitor. Researchers should optimize these protocols for their specific experimental systems to ensure reliable and reproducible results.

References

Application Notes and Protocols for JNJ-DGAT2-A in HepG2 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of JNJ-DGAT2-A, a selective inhibitor of Diacylglycerol Acyltransferase 2 (DGAT2), in HepG2 human liver carcinoma cells. This document includes information on the mechanism of action, recommended dosage, experimental procedures, and expected outcomes based on available data.

Introduction

This compound is a potent and selective inhibitor of the enzyme DGAT2, which catalyzes the final and committed step in triglyceride (TG) synthesis.[1][2] DGAT2 is a key enzyme in lipid metabolism, particularly in the liver, where it is involved in the esterification of diacylglycerol to form triglycerides.[2][3] Dysregulation of DGAT2 activity is associated with metabolic disorders such as non-alcoholic fatty liver disease (NAFLD).[1] this compound serves as a valuable tool for studying lipid metabolism and for the preclinical evaluation of potential therapeutic strategies targeting triglyceride synthesis. In HepG2 cells, a widely used model for studying human liver cell function, this compound has been shown to dose-dependently inhibit the formation of major triglyceride species.[4][5]

Mechanism of Action

This compound selectively binds to and inhibits the enzymatic activity of DGAT2. This inhibition prevents the conversion of diacylglycerol (DAG) and acyl-CoA to triglycerides, thereby reducing the overall synthesis and accumulation of triglycerides within the cell.[1] Studies have shown that DGAT2 inhibition can also lead to a reduction in the expression of genes regulated by SREBP-1c, a key transcription factor in fatty acid synthesis.[3]

Data Presentation

The following table summarizes the quantitative data regarding the inhibitory activity of this compound in various experimental systems, with a focus on HepG2 cells.

ParameterCell Line/SystemConcentration/IC50Notes
DGAT2 Inhibition (IC50)Human DGAT2-expressing Sf9 insect cell membranes0.14 µMDemonstrates high potency and selectivity for the human enzyme.[4][6]
Recombinant DGAT2 Enzymatic Activity InhibitionIn vitro~99% inhibition at 5 µMShows near-complete inhibition at a higher concentration.[4]
DGAT Activity InhibitionHepG2 cell lysatesInhibition observed at 5 µMConfirms activity in a relevant human liver cell line model.[4][7]
Inhibition of TG (50:2) Synthesis (IC50)HepG2 cells0.66 µMDemonstrates effective inhibition of the synthesis of a specific triglyceride species.[4]
Inhibition of TG (52:2) Synthesis (IC50)HepG2 cells0.85 µMShows consistent inhibitory effects across different triglyceride species.[4]
Inhibition of TG (54:3) Synthesis (IC50)HepG2 cells0.99 µMFurther confirms the broad inhibitory effect on triglyceride synthesis.[4]
Effective Concentration Range for TG InhibitionHepG2 cells0.3125 - 20 µMProvides a working range for dose-response studies.[4][7]

Experimental Protocols

Protocol 1: Inhibition of Triglyceride Synthesis in HepG2 Cells

This protocol describes a method to assess the dose-dependent inhibition of triglyceride synthesis by this compound in HepG2 cells using a labeled substrate.

Materials:

  • HepG2 cells

  • Complete culture medium (e.g., Eagle's Minimum Essential Medium (EMEM) with 10% Fetal Bovine Serum (FBS))

  • This compound (stock solution in DMSO)

  • ¹³C₃-D₅-glycerol or other suitable labeled lipid precursor

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer

  • Lipid extraction solvents (e.g., chloroform:methanol mixture)

  • Instrumentation for lipid analysis (e.g., LC-MS/MS)

Procedure:

  • Cell Culture: Culture HepG2 cells in complete culture medium at 37°C in a humidified atmosphere of 5% CO₂. Seed cells in appropriate culture plates (e.g., 12-well or 24-well plates) and allow them to reach 80-90% confluency.

  • Compound Preparation: Prepare serial dilutions of this compound in culture medium from a concentrated stock solution in DMSO. A final concentration range of 0.3125 µM to 20 µM is recommended.[4] Include a vehicle control (DMSO only).

  • Pre-treatment: Aspirate the culture medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control. Incubate for 60 minutes.[4]

  • Labeling: To each well, add the isotope-labeled substrate (e.g., ¹³C₃-D₅-glycerol).

  • Incubation: Incubate the cells for an additional 2 hours after the addition of the labeled substrate.[4][7]

  • Cell Lysis and Lipid Extraction:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer.

    • Extract total lipids from the cell lysates using an appropriate solvent system.

  • Lipid Analysis: Analyze the extracted lipids using LC-MS/MS or another suitable analytical method to quantify the levels of labeled and unlabeled triglyceride species.

  • Data Analysis: Determine the IC50 values for the inhibition of the synthesis of specific triglyceride species by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Mandatory Visualizations

Signaling Pathway Diagram

DGAT2_Inhibition_Pathway cluster_0 Cellular Inputs cluster_1 Triglyceride Synthesis cluster_2 Inhibitory Action cluster_3 Downstream Effects Fatty Acyl-CoA Fatty Acyl-CoA DGAT2 DGAT2 Fatty Acyl-CoA->DGAT2 Diacylglycerol (DAG) Diacylglycerol (DAG) Diacylglycerol (DAG)->DGAT2 Triglycerides (TG) Triglycerides (TG) DGAT2->Triglycerides (TG) Lipid Droplet Formation Lipid Droplet Formation Triglycerides (TG)->Lipid Droplet Formation VLDL Secretion VLDL Secretion Triglycerides (TG)->VLDL Secretion JNJ_DGAT2_A This compound JNJ_DGAT2_A->DGAT2

Caption: Inhibition of Triglyceride Synthesis by this compound.

Experimental Workflow Diagram

Experimental_Workflow A 1. Culture HepG2 Cells B 2. Prepare this compound Dilutions A->B C 3. Pre-treat Cells (60 min) B->C D 4. Add Labeled Substrate C->D E 5. Incubate (2 hours) D->E F 6. Cell Lysis & Lipid Extraction E->F G 7. LC-MS/MS Analysis F->G H 8. Data Analysis (IC50) G->H

Caption: Workflow for Assessing this compound Efficacy.

References

JNJ-DGAT2-A solubility and preparation for experiments

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed information on the solubility, preparation, and experimental use of JNJ-DGAT2-A, a selective inhibitor of Diacylglycerol O-Acyltransferase 2 (DGAT2). The provided protocols and data are intended for researchers, scientists, and drug development professionals working on lipid metabolism and related therapeutic areas.

Chemical Properties and Solubility

This compound is a potent and selective inhibitor of the enzyme DGAT2, which catalyzes the final step in triglyceride synthesis.

PropertyValueReference
Molecular Weight 523.38 g/mol
Formula C₂₄H₁₆BrFN₄O₂S
CAS Number 1962931-71-0
Appearance Light yellow to yellow solid[1]
Storage Store powder at +4°C. Store stock solutions at -20°C or -80°C.
Solubility Data

This compound exhibits good solubility in dimethyl sulfoxide (B87167) (DMSO). Preparation of aqueous solutions for in vivo use may require specific formulations.

SolventMaximum ConcentrationPreparation NotesReference
DMSO 100 mM (52.34 mg/mL)Soluble to 100 mM.
DMSO (alternative) 6.36 mM (3.33 mg/mL)May require ultrasonication and warming to 60°C to fully dissolve. Use freshly opened DMSO as it is hygroscopic.[1]

Biological Activity

This compound is a selective inhibitor of human DGAT2, demonstrating significantly less activity against DGAT1 and MGAT2.

ParameterValueCell Line/SystemReference
IC₅₀ (DGAT2) 140 nMHuman DGAT2-expressing Sf9 insect cell membranes[1]
Selectivity >70-fold selectivity for DGAT2 over DGAT1 and MGAT2[2]
Inhibition of recombinant DGAT2 ~99% inhibition at 5 µMRecombinant DGAT2 enzyme[1]
Inhibition of DGAT activity in cell lysate Inhibition observed at 5 µMHepG2 cell lysates[1]
IC₅₀ for Triglyceride (52:2) generation 0.85 µMHepG2 cells[1]
IC₅₀ for Triglyceride (54:3) generation 0.99 µMHepG2 cells[1]
IC₅₀ for Triglyceride (50:2) generation 0.66 µMHepG2 cells[1]

Signaling Pathway

DGAT2 is a key enzyme in the final step of triglyceride (TG) biosynthesis, which is a part of the glycerolipid metabolism pathway. This pathway is crucial for energy storage. The activity and expression of DGAT2 are influenced by various signaling pathways, including the MEK/ERK pathway. Inhibition of the MEK/ERK pathway has been shown to increase DGAT2 mRNA levels. This compound directly inhibits the enzymatic activity of DGAT2, thereby blocking the conversion of diacylglycerol (DAG) to TG.

DGAT2_Signaling_Pathway DGAT2 in Triglyceride Synthesis Pathway G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid G3P->LPA PA Phosphatidic Acid LPA->PA DAG Diacylglycerol (DAG) PA->DAG TG Triglycerides (TG) DAG->TG Acyl_CoA Acyl-CoA Acyl_CoA->TG DGAT2 DGAT2 DGAT2->TG JNJ_DGAT2_A This compound JNJ_DGAT2_A->DGAT2 Inhibits MEK_ERK MEK/ERK Pathway MEK_ERK->DGAT2

DGAT2 Signaling Pathway

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath (optional)

  • Water bath or heat block (optional)

Procedure:

  • Calculate the required mass of this compound for the desired volume and concentration. For example, for 1 mL of a 10 mM stock solution (MW = 523.38 g/mol ), weigh out 5.23 mg of this compound.

  • Add the weighed this compound to a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to the tube.

  • Vortex the solution thoroughly for 1-2 minutes to dissolve the compound.

  • If the compound does not fully dissolve, sonicate the tube in an ultrasonic bath for 5-10 minutes.

  • Alternatively, or in addition to sonication, gently warm the solution to 37-60°C for a short period, with intermittent vortexing, until the solid is completely dissolved.[1]

  • Once dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage. When stored at -80°C, the stock solution is stable for up to 6 months; at -20°C, it is stable for up to 1 month.[1]

In Vitro DGAT2 Enzyme Activity Assay

This protocol is a general guideline for determining the inhibitory activity of this compound on recombinant human DGAT2.

Materials:

  • Recombinant human DGAT2 enzyme

  • This compound stock solution (in DMSO)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 100 mM KCl, 5 mM MgCl₂)

  • Diacylglycerol (DAG) substrate (e.g., 1,2-dioleoyl-sn-glycerol)

  • Radiolabeled acyl-CoA substrate (e.g., [¹⁴C]oleoyl-CoA)

  • Scintillation cocktail and vials

  • Scintillation counter

  • 96-well microplate

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer. Also, prepare a vehicle control (DMSO without inhibitor).

  • In a 96-well plate, add the diluted this compound or vehicle control.

  • Add the recombinant DGAT2 enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Prepare the substrate mix containing DAG and [¹⁴C]oleoyl-CoA in the assay buffer.

  • Initiate the enzymatic reaction by adding the substrate mix to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution (e.g., 2:1 chloroform:methanol).

  • Extract the lipids and separate the radiolabeled triglycerides using thin-layer chromatography (TLC).

  • Scrape the triglyceride spots from the TLC plate into scintillation vials.

  • Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

Cellular Triglyceride Synthesis Assay in HepG2 Cells

This protocol outlines a method to assess the effect of this compound on triglyceride synthesis in a cellular context using HepG2 cells.

Materials:

  • HepG2 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • Isotope-labeled glycerol (B35011) (e.g., ¹³C₃-D₅-glycerol)

  • Cell lysis buffer

  • Lipid extraction solvents (e.g., hexane, isopropanol)

  • LC-MS/MS system for lipid analysis

Procedure:

  • Seed HepG2 cells in a multi-well plate and allow them to adhere and grow to a suitable confluency.

  • Treat the cells with various concentrations of this compound (e.g., 0.3125 to 20 µM) or vehicle control (DMSO) for a pre-incubation period of 60 minutes.[1]

  • Add the isotope-labeled glycerol to the cell culture medium.

  • Incubate the cells for an additional 2 hours to allow for the incorporation of the labeled glycerol into newly synthesized triglycerides.[1]

  • Wash the cells with ice-cold PBS and lyse them.

  • Extract the total lipids from the cell lysates.

  • Analyze the lipid extracts by LC-MS/MS to quantify the levels of labeled triglycerides (e.g., TG (52:2), TG (54:3), and TG (50:2)).

  • Determine the dose-dependent inhibition of triglyceride synthesis and calculate the IC₅₀ values for different triglyceride species.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for evaluating the in vitro efficacy of this compound.

Experimental_Workflow In Vitro Evaluation of this compound start Start prep_inhibitor Prepare this compound Stock and Working Solutions start->prep_inhibitor cell_culture Culture HepG2 Cells start->cell_culture treat_cells Treat Cells with This compound or Vehicle prep_inhibitor->treat_cells plate_cells Plate Cells for Assay cell_culture->plate_cells plate_cells->treat_cells add_label Add Isotope-Labeled Glycerol treat_cells->add_label incubate Incubate for 2 Hours add_label->incubate lyse_cells Wash and Lyse Cells incubate->lyse_cells extract_lipids Extract Lipids lyse_cells->extract_lipids lc_ms_analysis LC-MS/MS Analysis of Labeled Triglycerides extract_lipids->lc_ms_analysis data_analysis Data Analysis: Calculate IC50 Values lc_ms_analysis->data_analysis end End data_analysis->end

In Vitro Experimental Workflow

References

Application Note: Determination of IC50 for JNJ-DGAT2-A, a Selective DGAT2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Diacylglycerol acyltransferase 2 (DGAT2) is a critical enzyme that catalyzes the final, committed step in the biosynthesis of triglycerides (TGs).[1] Its role in lipid metabolism makes it a significant therapeutic target for conditions like hepatic steatosis and hyperlipidemia.[2][3] JNJ-DGAT2-A is a potent and selective small molecule inhibitor of DGAT2.[4][5] This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound using both cell-free enzymatic assays and cell-based models. The methodologies described herein are essential for researchers studying lipid metabolism and developing novel DGAT2 inhibitors.

Triglyceride Synthesis Pathway and DGAT2 Inhibition

The synthesis of triglycerides from glycerol-3-phosphate involves a multi-step enzymatic pathway primarily located in the endoplasmic reticulum.[1][6] DGAT2 catalyzes the final reaction, the esterification of diacylglycerol (DAG) with a fatty acyl-CoA to form a triglyceride.[1] this compound selectively inhibits this terminal step.

DGAT2_Pathway cluster_gpat cluster_agpat cluster_dgat G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid (LPA) G3P->LPA  + PA Phosphatidic Acid (PA) LPA->PA  + DAG Diacylglycerol (DAG) PA->DAG Pi TG Triglyceride (TG) DAG->TG  + AcylCoA1 Acyl-CoA AcylCoA1->LPA AcylCoA2 Acyl-CoA AcylCoA2->PA AcylCoA3 Acyl-CoA AcylCoA3->TG GPAT GPAT GPAT->LPA AGPAT AGPAT AGPAT->PA PAP PAP PAP->PA DGAT2 DGAT2 DGAT2->TG Inhibitor This compound Inhibitor->DGAT2

Caption: The triglyceride synthesis pathway highlighting inhibition of DGAT2 by this compound.

Quantitative Data Summary

The inhibitory potency of this compound has been quantified in various assay formats. The IC50 values demonstrate high potency against the DGAT2 enzyme and effectiveness in cellular models.

Assay TypeSystemSubstrate(s)IC50 Value (µM)Reference
Enzymatic Assay Human DGAT2-expressing Sf9 insect cell membranesNot specified0.14[4][5]
Cell-Based Assay HepG2 Cells¹³C₃-D₅-glycerol0.85 (for TG 52:2)[4][5]
HepG2 Cells¹³C₃-D₅-glycerol0.99 (for TG 54:3)[4][5]
HepG2 Cells¹³C₃-D₅-glycerol0.66 (for TG 50:2)[4][5]

Note: this compound exhibits over 70-fold selectivity for DGAT2 compared to DGAT1 and MGAT2.[7]

Experimental Protocols

Two primary methods are presented for determining the IC50 of this compound: a cell-free enzymatic assay using isolated microsomes and a cell-based assay using the HepG2 human hepatoma cell line.

Protocol 1: Cell-Free DGAT2 Enzymatic Assay

This protocol measures the direct inhibition of DGAT2 activity in a microsomal preparation, typically from Sf9 insect cells overexpressing human DGAT2.[8] The assay quantifies the incorporation of a radiolabeled fatty acyl-CoA into triglycerides.

Cell_Free_Workflow prep_reagents Prepare Reagents (Assay Buffer, Substrates, DGAT2 Microsomes) reaction_setup Add Assay Buffer, Microsomes, and Inhibitor to Plate prep_reagents->reaction_setup prep_inhibitor Prepare Serial Dilutions of this compound in DMSO prep_inhibitor->reaction_setup pre_incubation Pre-incubate at 37°C for 15 minutes reaction_setup->pre_incubation initiate_reaction Initiate Reaction by Adding [¹⁴C]oleoyl-CoA & DAG pre_incubation->initiate_reaction incubation Incubate at 37°C for 30-60 minutes initiate_reaction->incubation stop_reaction Stop Reaction (e.g., with Isopropanol) incubation->stop_reaction extract_lipids Extract Lipids using Solvent Mixture stop_reaction->extract_lipids analysis Separate TGs via TLC and Quantify Radioactivity extract_lipids->analysis calculation Calculate % Inhibition and Determine IC50 Value analysis->calculation

Caption: Workflow for the cell-free DGAT2 enzymatic IC50 determination assay.

Methodology:

  • Materials & Reagents:

    • DGAT2-expressing microsomal fraction (e.g., from Sf9 cells).[8]

    • Assay Buffer: 100 mM Tris-HCl (pH 7.4), 5-15 mM MgCl₂.[8][9]

    • Substrates: sn-1,2-diacylglycerol (DAG), [¹⁴C]oleoyl-CoA.[9]

    • Inhibitor: this compound stock solution in DMSO.

    • Stop Solution: Isopropanol or Chloroform:Methanol mixture.[8]

    • Scintillation fluid and vials.[9]

    • Thin-Layer Chromatography (TLC) plates and solvent system.

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO.

    • In a microplate, prepare the reaction mixture containing assay buffer, a defined amount of microsomal protein (e.g., 10-20 µg), and varying concentrations of this compound.[9] Include appropriate controls (no inhibitor, no enzyme).

    • Pre-incubate the mixture for 15 minutes at 37°C.[9]

    • Initiate the reaction by adding the substrates: DAG (e.g., 100 µM) and [¹⁴C]oleoyl-CoA (e.g., 10 µM).[9]

    • Incubate the reaction for 30-60 minutes at 37°C, ensuring the reaction remains within the linear range.[9]

    • Terminate the reaction by adding a stop solution.[8]

    • Extract the total lipids from the reaction mixture.

    • Spot the extracted lipids onto a TLC plate to separate the triglyceride product from the unreacted [¹⁴C]oleoyl-CoA.

    • Quantify the radioactivity of the triglyceride spots using a scintillation counter.[6]

    • Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Cell-Based Triglyceride Synthesis Assay

This protocol assesses the ability of this compound to inhibit triglyceride synthesis in intact cells, providing insights into its cellular permeability and efficacy.[9] The assay uses the HepG2 cell line and tracks the incorporation of stable isotope-labeled precursors into newly synthesized triglycerides, which are then quantified by mass spectrometry.[4][5][10]

Cell_Based_Workflow seed_cells Seed HepG2 Cells in Culture Plates cell_growth Allow Cells to Adhere and Grow (e.g., 24h) seed_cells->cell_growth inhibitor_treatment Pre-treat Cells with This compound Dilutions (e.g., 60 min) cell_growth->inhibitor_treatment add_substrate Add Stable Isotope Substrate (e.g., ¹³C-Glycerol or ¹³C-Oleic Acid) inhibitor_treatment->add_substrate incubation Incubate for 2-5 hours add_substrate->incubation cell_lysis Wash and Lyse Cells incubation->cell_lysis lipid_extraction Extract Total Lipids cell_lysis->lipid_extraction analysis Quantify Labeled TG Species using LC/MS/MS lipid_extraction->analysis calculation Calculate % Inhibition and Determine IC50 Value analysis->calculation

Caption: Workflow for the cell-based DGAT2 inhibition IC50 determination assay.

Methodology:

  • Materials & Reagents:

    • HepG2 cells.

    • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.

    • Inhibitor: this compound stock solution in DMSO.

    • Stable Isotope-labeled Precursor: e.g., ¹³C₃-D₅-glycerol or [¹³C₁₈]oleic acid.[4][10]

    • Cell lysis buffer.

    • Lipid extraction solvents (e.g., Chloroform:Methanol).

    • Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) system.[11]

  • Procedure:

    • Seed HepG2 cells into multi-well plates and culture until they reach desired confluency.

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Aspirate the old medium and pre-treat the cells with the this compound dilutions for 60 minutes.[4][5]

    • Add the stable isotope-labeled precursor to the medium.

    • Incubate for an additional 2 hours or a suitable period to allow for triglyceride synthesis.[4][5]

    • Terminate the incubation by aspirating the medium and washing the cells with cold phosphate-buffered saline (PBS).

    • Lyse the cells and extract the total lipids.

    • Analyze the lipid extracts using LC/MS/MS to quantify the specific labeled triglyceride species formed (e.g., TG 52:2, TG 54:3).[4][10]

    • Calculate the percentage of inhibition of labeled triglyceride synthesis for each this compound concentration and determine the IC50 value using a dose-response curve.[4]

References

Application of JNJ-DGAT2-A (Ervogastat) in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

JNJ-DGAT2-A, also known as ervogastat (B10831021) (PF-06865571), is a potent and selective inhibitor of Diacylglycerol O-acyltransferase 2 (DGAT2).[1][2] DGAT2 is a key enzyme in the final step of triglyceride synthesis, making it a critical target for therapeutic intervention in metabolic diseases.[3] These application notes provide an overview of the use of this compound in metabolic research, highlighting its mechanism of action and its utility in studying lipid metabolism.

Mechanism of Action: this compound selectively inhibits the DGAT2 enzyme, which catalyzes the esterification of diacylglycerol to form triglycerides. By blocking this crucial step, this compound effectively reduces the synthesis and accumulation of triglycerides in tissues such as the liver and adipose tissue.[3] This targeted inhibition offers a promising approach for the treatment of metabolic disorders characterized by excessive lipid accumulation, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).

Applications in Metabolic Research:

  • In vitro studies: this compound is a valuable tool for investigating the role of DGAT2 in cellular lipid metabolism. It can be used in cell-based assays, such as in HepG2 human hepatoma cells, to study the inhibition of triglyceride synthesis and lipid droplet formation.

  • In vivo studies: In animal models of metabolic disease, this compound can be used to explore the therapeutic potential of DGAT2 inhibition. These studies can assess the effects of the inhibitor on various metabolic parameters, including plasma lipid levels, liver fat content, body weight, and glucose homeostasis.

  • Drug Discovery: As a selective DGAT2 inhibitor, this compound serves as a reference compound in the development of new therapeutics for metabolic diseases. Its well-characterized in vitro and in vivo activity provides a benchmark for the evaluation of novel DGAT2 inhibitors.

Quantitative Data

The following tables summarize the in vitro and clinical efficacy of this compound (ervogastat).

Table 1: In Vitro Inhibitory Activity of this compound

Assay SystemParameterValueReference
Human DGAT2-expressing Sf9 insect cell membranesIC500.14 µM (140 nM)[1][2][3][4]
HepG2 cells (inhibition of TG 52:2 synthesis)IC500.85 µM[3]
HepG2 cells (inhibition of TG 54:3 synthesis)IC500.99 µM[3]
HepG2 cells (inhibition of TG 50:2 synthesis)IC500.66 µM[3]

Table 2: Clinical Efficacy of Ervogastat in Patients with NASH (Phase 2a Study)

Treatment GroupDurationParameterResultReference
Ervogastat (25 mg) + Clesacostat (10 mg) BID6 weeksRelative Reduction in Liver Fat54%[5]
Ervogastat (100 mg) + Clesacostat (10 mg) BID6 weeksRelative Reduction in Liver Fat58%[5]
Ervogastat (300 mg) + Clesacostat (20 mg) QD6 weeksRelative Reduction in Liver Fat60%[5]
Ervogastat (300 mg) + Clesacostat (10 mg) BID6 weeksRelative Reduction in Liver Fat48%[5]
Placebo6 weeksRelative Reduction in Liver Fat4%[5]

Experimental Protocols

Protocol 1: In Vitro DGAT2 Enzyme Inhibition Assay

This protocol describes a method to determine the inhibitory activity of this compound on the DGAT2 enzyme using a recombinant human DGAT2.

Materials:

  • Recombinant human DGAT2 enzyme (e.g., from Sf9 insect cell membranes)

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors)

  • Diacylglycerol (substrate)

  • [14C]oleoyl-CoA (radiolabeled substrate)

  • Scintillation cocktail

  • Microplate reader with scintillation counting capabilities

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a microplate, add the recombinant human DGAT2 enzyme to each well.

  • Add the different concentrations of this compound to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the enzymatic reaction by adding a mixture of diacylglycerol and [14C]oleoyl-CoA to each well.

  • Incubate the plate at 37°C for 30-60 minutes.

  • Stop the reaction by adding a stop solution (e.g., a mixture of chloroform (B151607) and methanol).

  • Extract the lipids and transfer the organic phase to a new microplate.

  • Allow the solvent to evaporate and add a scintillation cocktail to each well.

  • Measure the radioactivity in each well using a microplate reader.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Protocol 2: Cellular Triglyceride Accumulation Assay in HepG2 Cells

This protocol outlines a method to assess the effect of this compound on oleic acid-induced triglyceride accumulation in HepG2 cells using Oil Red O staining.

Materials:

  • HepG2 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Oleic acid

  • Bovine Serum Albumin (BSA)

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Oil Red O staining solution

  • Isopropanol (B130326)

  • Microplate reader

Procedure:

  • Seed HepG2 cells in a multi-well plate and allow them to adhere and grow to 70-80% confluency.

  • Prepare an oleic acid-BSA complex by dissolving oleic acid in a solution of BSA in serum-free medium.

  • Prepare a stock solution of this compound in DMSO and create serial dilutions in the cell culture medium.

  • Remove the culture medium from the cells and wash with PBS.

  • Add the oleic acid-BSA complex to the cells to induce lipid accumulation.

  • Simultaneously, treat the cells with different concentrations of this compound. Include a vehicle control and a control without oleic acid.

  • Incubate the cells for 24 hours.

  • Wash the cells with PBS and fix with 4% PFA for 30 minutes.

  • Wash the cells again with PBS and then with 60% isopropanol.

  • Stain the cells with the Oil Red O solution for 15-20 minutes.

  • Wash the cells with water to remove excess stain.

  • Elute the Oil Red O stain by adding 100% isopropanol to each well and incubating for 10 minutes with gentle shaking.

  • Transfer the isopropanol containing the eluted dye to a new microplate.

  • Measure the absorbance at a wavelength of 490-520 nm using a microplate reader.

  • Quantify the lipid accumulation and determine the effect of this compound.

Visualizations

DGAT2_Signaling_Pathway Fatty Acyl-CoA Fatty Acyl-CoA DGAT2 DGAT2 Fatty Acyl-CoA->DGAT2 Diacylglycerol (DAG) Diacylglycerol (DAG) Diacylglycerol (DAG)->DGAT2 Triglyceride (TG) Triglyceride (TG) Lipid Droplet Lipid Droplet Triglyceride (TG)->Lipid Droplet Storage DGAT2->Triglyceride (TG) Catalyzes This compound This compound This compound->DGAT2 Inhibits

Caption: DGAT2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Enzyme_Assay DGAT2 Enzymatic Assay (IC50 Determination) Cell_Assay HepG2 Cellular Assay (Triglyceride Accumulation) Animal_Model Rodent Model of NAFLD Treatment Administer this compound Animal_Model->Treatment Analysis Metabolic Parameter Analysis (Plasma lipids, Liver fat) Treatment->Analysis This compound This compound This compound->Enzyme_Assay This compound->Cell_Assay

Caption: Experimental workflow for evaluating this compound.

References

Application Notes and Protocols for Studying Lipid Accumulation with JNJ-DGAT2-A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-DGAT2-A is a potent and selective inhibitor of Diacylglycerol O-acyltransferase 2 (DGAT2), a key enzyme in the final step of triglyceride (TG) synthesis.[1][2][3][4][5][6] DGAT2 catalyzes the conversion of diacylglycerol (DAG) and a fatty acyl-CoA to triglyceride.[7] This enzyme is highly expressed in tissues central to lipid metabolism, such as the liver and adipose tissue.[8] Inhibition of DGAT2 is a promising therapeutic strategy for metabolic diseases characterized by excessive lipid accumulation, including non-alcoholic fatty liver disease (NAFLD), obesity, and type 2 diabetes.[7] this compound serves as a valuable research tool for elucidating the role of DGAT2 in lipid accumulation and cellular metabolism. These application notes provide detailed protocols for utilizing this compound in cell-based assays to study its effects on lipid metabolism.

Mechanism of Action

This compound directly targets and inhibits the enzymatic activity of DGAT2, thereby blocking the final and committed step of triglyceride synthesis.[7] This leads to a reduction in the cellular storage of neutral lipids in the form of lipid droplets. By inhibiting DGAT2, this compound can modulate signaling pathways involved in lipid metabolism, such as the PPAR, AMPK, and PI3K/Akt pathways. Furthermore, DGAT2 inhibition has been shown to suppress the cleavage of Sterol Regulatory Element-Binding Protein 1 (SREBP-1), a master transcriptional regulator of lipogenesis, leading to decreased expression of genes involved in fatty acid synthesis.[9] Interestingly, in some cellular contexts, inhibition of DGAT2 with compounds like this compound can paradoxically lead to an increase in the number and size of lipid droplets, a phenomenon that may have implications for cellular protection against lipotoxicity.[8]

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

TargetAssay SystemIC₅₀ (µM)Reference
Human DGAT2Sf9 insect cell membranes0.14[1]

Table 2: Effect of this compound on Triglyceride Synthesis in HepG2 Cells

Triglyceride SpeciesIC₅₀ (µM)Reference
TG (52:2)0.85[1]
TG (54:3)0.99[1]
TG (50:2)0.66[1]

Signaling Pathways and Experimental Workflow

Below are diagrams illustrating the key signaling pathway affected by DGAT2 inhibition and a general experimental workflow for studying the effects of this compound.

DGAT2_Signaling_Pathway cluster_upstream Upstream Regulators cluster_synthesis Triglyceride Synthesis cluster_transcriptional Transcriptional Regulation Insulin Insulin SREBP-1 SREBP-1 Insulin->SREBP-1 Glucose Glucose Fatty Acyl-CoA Fatty Acyl-CoA Glucose->Fatty Acyl-CoA De novo lipogenesis DGAT2 DGAT2 Fatty Acyl-CoA->DGAT2 Diacylglycerol (DAG) Diacylglycerol (DAG) Diacylglycerol (DAG)->DGAT2 Triglycerides (TG) Triglycerides (TG) DGAT2->Triglycerides (TG) Lipid Droplets Lipid Droplets Triglycerides (TG)->Lipid Droplets Lipogenic Genes (FASN, ACC, SCD1) Lipogenic Genes (FASN, ACC, SCD1) SREBP-1->Lipogenic Genes (FASN, ACC, SCD1) Lipogenic Genes (FASN, ACC, SCD1)->Fatty Acyl-CoA This compound This compound This compound->DGAT2 Experimental_Workflow Start Start Cell_Culture Cell Culture (e.g., HepG2) Start->Cell_Culture Treatment Treatment with this compound (Dose-response and time-course) Cell_Culture->Treatment Assays Perform Assays Treatment->Assays Lipid_Staining Lipid Droplet Staining (Oil Red O) Assays->Lipid_Staining Lipid_Quantification Lipid Extraction & Quantification (e.g., TG assay) Assays->Lipid_Quantification Gene_Expression Gene Expression Analysis (qPCR) Assays->Gene_Expression Protein_Analysis Protein Expression Analysis (Western Blot) Assays->Protein_Analysis Data_Analysis Data Analysis and Interpretation Lipid_Staining->Data_Analysis Lipid_Quantification->Data_Analysis Gene_Expression->Data_Analysis Protein_Analysis->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

References

Application Notes and Protocols for JNJ-DGAT2-A in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for utilizing JNJ-DGAT2-A, a selective inhibitor of Diacylglycerol O-Acyltransferase 2 (DGAT2), in high-throughput screening (HTS) and other research applications. The following sections detail the inhibitor's activity, relevant signaling pathways, and step-by-step experimental procedures for biochemical and cell-based assays.

Introduction

Diacylglycerol O-acyltransferase 2 (DGAT2) is a key enzyme in triglyceride synthesis, catalyzing the final step of converting diacylglycerol (DAG) and fatty acyl-CoA to triglycerides (TG).[1][2] Inhibition of DGAT2 is a promising therapeutic strategy for metabolic diseases such as non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes.[3] this compound is a potent and selective inhibitor of DGAT2, making it a valuable tool for studying lipid metabolism and for the discovery of novel therapeutic agents.[4][5][6][7] This document outlines protocols for using this compound in HTS campaigns and related research.

Quantitative Data for this compound

The inhibitory activity of this compound has been characterized in various assay formats. The following table summarizes key quantitative data for this compound.

ParameterValueCell/SystemReference(s)
IC50 0.14 µM (140 nM)Human DGAT2-expressing Sf9 insect cell membranes[4][5][6][7]
Selectivity >70-fold selective for DGAT2 over DGAT1 and MGAT2Not specified[5][7]
Cellular Activity (TG Synthesis Inhibition) IC50 = 0.85 µM (for TG 52:2)HepG2 cells[4]
IC50 = 0.99 µM (for TG 54:3)HepG2 cells[4]
IC50 = 0.66 µM (for TG 50:2)HepG2 cells[4]

DGAT2 Signaling Pathway

DGAT2 plays a central role in the Kennedy pathway of triglyceride synthesis. Its activity is influenced by upstream metabolic pathways and its products contribute to cellular lipid storage and lipoprotein secretion.

DGAT2_Signaling_Pathway Glucose Glucose Glycerol_3_Phosphate Glycerol-3-Phosphate Glucose->Glycerol_3_Phosphate Fatty_Acids Fatty Acids Acyl_CoA Fatty Acyl-CoA Fatty_Acids->Acyl_CoA Diacylglycerol Diacylglycerol (DAG) Glycerol_3_Phosphate->Diacylglycerol Multiple Steps Acyl_CoA->Diacylglycerol Multiple Steps Triglycerides Triglycerides (TG) Acyl_CoA->Triglycerides DGAT2 Diacylglycerol->Triglycerides DGAT2 DGAT2 DGAT2 (this compound Target) DGAT2->Triglycerides Lipid_Droplets Lipid Droplet Storage Triglycerides->Lipid_Droplets VLDL VLDL Assembly & Secretion Triglycerides->VLDL MEK_ERK MEK/ERK Pathway MEK_ERK->DGAT2 Inhibits Expression PPAR PPAR Signaling PPAR->DGAT2 Regulates Expression

Caption: The role of DGAT2 in the triglyceride synthesis pathway.

Experimental Protocols

High-Throughput Screening (HTS) Protocol: LC/MS-Based DGAT2 Activity Assay

This protocol describes a high-throughput method for identifying DGAT2 inhibitors by directly measuring the formation of the triglyceride product using Liquid Chromatography-Mass Spectrometry (LC/MS).[8][9]

Experimental Workflow

HTS_Workflow Compound_Plating Compound Plating (e.g., this compound) Enzyme_Addition Addition of DGAT2 Enzyme (Sf9 cell membranes) Compound_Plating->Enzyme_Addition Substrate_Addition Initiate Reaction with Substrates (Diacylglycerol & Acyl-CoA) Enzyme_Addition->Substrate_Addition Incubation Incubation Substrate_Addition->Incubation Reaction_Quench Quench Reaction (e.g., with organic solvent) Incubation->Reaction_Quench Sample_Analysis LC/MS Analysis Reaction_Quench->Sample_Analysis Data_Analysis Data Analysis (IC50 determination) Sample_Analysis->Data_Analysis

Caption: Workflow for the LC/MS-based DGAT2 HTS assay.

Materials:

  • Enzyme Source: Microsomal membranes from Sf9 insect cells overexpressing human DGAT2.

  • Substrates: 1,2-Dioleoyl-sn-glycerol (DiC18:1 DAG) and Oleoyl-CoA.

  • Assay Buffer: 100 mM Tris-HCl (pH 7.4) with protease inhibitors.

  • Test Compound: this compound (or other test compounds) dissolved in DMSO.

  • Quenching Solution: Acetonitrile with an internal standard.

  • Microplates: 384-well polypropylene (B1209903) plates.

Procedure:

  • Compound Plating: Prepare serial dilutions of this compound in DMSO. Dispense a small volume (e.g., 100 nL) of the compound solutions into the 384-well assay plates. Include DMSO-only wells as a high-activity control and a known inhibitor as a low-activity control.

  • Enzyme Preparation: Dilute the DGAT2-expressing Sf9 cell membranes in cold assay buffer to the desired concentration.

  • Enzyme Addition: Add the diluted enzyme preparation to each well of the assay plate containing the compounds.

  • Pre-incubation: Incubate the plates for 15-30 minutes at room temperature to allow the compounds to bind to the enzyme.

  • Reaction Initiation: Prepare a substrate mix containing 1,2-Dioleoyl-sn-glycerol and Oleoyl-CoA in assay buffer. Add this mix to all wells to start the enzymatic reaction. Final substrate concentrations should be at or below their Km values to maximize sensitivity to inhibitors.

  • Incubation: Incubate the reaction mixture for 60 minutes at 37°C.

  • Reaction Quenching: Stop the reaction by adding the quenching solution (acetonitrile with internal standard).

  • Sample Preparation for LC/MS: Centrifuge the plates to pellet precipitated proteins. The supernatant is then transferred for LC/MS analysis.

  • LC/MS Analysis: Inject the samples onto an LC/MS system. Use a suitable C18 column for chromatographic separation of the triglyceride product from the substrates. Monitor the product and internal standard using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO controls. Determine the IC50 value for this compound by fitting the data to a four-parameter logistic equation.

Cell-Based Protocol: Triglyceride Synthesis Inhibition in HepG2 Cells

This protocol measures the effect of this compound on de novo triglyceride synthesis in a cellular context using the human hepatoma cell line, HepG2.

Materials:

  • Cells: HepG2 cells.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Test Compound: this compound dissolved in DMSO.

  • Radiolabeled Precursor: [14C]-glycerol or [14C]-acetic acid.

  • Lipid Extraction Solvent: Hexane:Isopropanol (3:2, v/v).

  • TLC Plates: Silica (B1680970) gel plates.

  • TLC Mobile Phase: Hexane:Diethyl ether:Acetic acid (80:20:1, v/v/v).

  • Scintillation Fluid and Counter.

Procedure:

  • Cell Seeding: Seed HepG2 cells in 24-well plates at a density that allows them to reach approximately 80-90% confluency on the day of the experiment.

  • Compound Treatment: Prepare various concentrations of this compound in culture medium. The final DMSO concentration should be kept below 0.5%. Remove the old medium from the cells and add the medium containing the test compound. Incubate for 1-2 hours.

  • Radiolabeling: Add the radiolabeled precursor (e.g., 0.5 µCi/mL of [14C]-glycerol) to each well.

  • Incubation: Incubate the cells for an additional 4-6 hours at 37°C in a CO2 incubator.

  • Cell Lysis and Lipid Extraction:

    • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add the lipid extraction solvent to each well and incubate for 30 minutes to extract the lipids.

    • Collect the solvent containing the extracted lipids.

  • Lipid Separation by TLC:

    • Spot the lipid extracts onto a silica gel TLC plate.

    • Develop the plate in the TLC mobile phase until the solvent front is near the top.

    • Allow the plate to air dry.

  • Quantification:

    • Identify the triglyceride band by co-migration with a non-radiolabeled triglyceride standard (visualized with iodine vapor).

    • Scrape the silica gel corresponding to the triglyceride band into a scintillation vial.

    • Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Normalize the radioactivity counts to the protein concentration in a parallel set of wells.

    • Calculate the percent inhibition of triglyceride synthesis for each concentration of this compound compared to the vehicle control.

    • Determine the IC50 value.

Troubleshooting and Considerations

  • Solubility: this compound is soluble in DMSO.[5][7] Ensure complete dissolution before preparing dilutions.

  • Non-specific Binding: In biochemical assays, the inclusion of a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) can help mitigate non-specific inhibition by aggregating compounds.

  • Cell Viability: In cell-based assays, it is crucial to assess the cytotoxicity of the test compounds at the concentrations used to ensure that the observed inhibition of triglyceride synthesis is not due to cell death.

  • Assay Window: For HTS, a robust assay window is critical. Optimize enzyme and substrate concentrations to achieve a good signal-to-background ratio.

  • Substrate Purity: Ensure the purity of the diacylglycerol and acyl-CoA substrates, as contaminants can interfere with the assay.

By following these detailed protocols, researchers can effectively utilize this compound as a tool to investigate the role of DGAT2 in lipid metabolism and to facilitate the discovery of new modulators of this important enzyme.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing JNJ-DGAT2-A Concentration for Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the effective use of JNJ-DGAT2-A, a selective inhibitor of Diacylglycerol O-Acyltransferase 2 (DGAT2).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of the enzyme Diacylglycerol O-Acyltransferase 2 (DGAT2).[1][2] DGAT2 is a key enzyme that catalyzes the final step in the synthesis of triglycerides.[3][4][5] By inhibiting DGAT2, this compound blocks the production of triglycerides.[1]

Q2: What is the IC50 of this compound?

A2: The reported half-maximal inhibitory concentration (IC50) for this compound is 0.14 µM (or 140 nM) in a cell-free assay using human DGAT2 expressed in Sf9 insect cell membranes.[1]

Q3: In what type of cells has this compound been tested?

A3: this compound has been shown to be effective in HepG2 cells, a human liver carcinoma cell line commonly used to study lipid metabolism. In these cells, it dose-dependently inhibits the formation of specific triglycerides.[1][2]

Q4: How should I prepare a stock solution of this compound?

A4: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) up to 100 mM. It is recommended to prepare a high-concentration stock solution in DMSO and then dilute it into your aqueous experimental medium.[6][7] Ensure the final concentration of DMSO in your cell culture is low (typically below 0.5%) to avoid solvent-induced effects.[1][6][7]

Q5: How can I be sure my inhibitor is working?

A5: To confirm the activity of this compound in your experiments, you can perform a dose-response experiment and measure the impact on triglyceride synthesis. Additionally, using a structurally different DGAT2 inhibitor can help validate that the observed effects are on-target.[7]

Troubleshooting Guides

Issue 1: Inconsistent or No Inhibitory Effect in Cell-Based Assays

Possible Cause 1: Suboptimal Inhibitor Concentration Your experimental concentration may be too low to effectively inhibit DGAT2 in a cellular context. The IC50 from a cell-free assay may not directly translate to a cell-based experiment due to factors like cell permeability.[7]

Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay conditions. A typical starting range for cell-based assays with this compound is 0.3 µM to 20 µM.[1][2]

Possible Cause 2: Poor Solubility in Aqueous Media While soluble in DMSO, this compound may precipitate when diluted into your final aqueous experimental buffer, reducing its effective concentration.[6][7]

Solution: Visually inspect your working solutions for any signs of precipitation.[6] If solubility is an issue, consider preparing your dilutions fresh before each experiment and ensuring thorough mixing.

Possible Cause 3: Inhibitor Instability Small molecules can degrade in the conditions of a cell culture incubator (e.g., due to temperature, pH, or light exposure).[8]

Solution: Prepare fresh dilutions from a frozen DMSO stock for each experiment. Store the stock solution in small aliquots to avoid repeated freeze-thaw cycles.[8] It's also advisable to store stock solutions in amber vials or wrapped in foil to protect from light.[8]

Issue 2: Observed Cellular Toxicity

Possible Cause: High Inhibitor Concentration At high concentrations, small molecule inhibitors can have off-target effects or induce cellular stress, leading to toxicity.[9]

Solution: Determine the maximum non-toxic concentration of this compound for your cell line using a cell viability assay (e.g., MTT or trypan blue exclusion). It is important to run your experiments at concentrations below this toxic threshold.

Data Presentation

Table 1: In Vitro Potency of this compound

Assay SystemParameterValueReference
Human DGAT2-expressing Sf9 cell membranesIC500.14 µM[1]
Recombinant DGAT2 enzymatic activityInhibition~99% at 5 µM[1][2]
DGAT activity in HepG2 cell lysatesInhibitionInhibited at 5 µM[1][2]

Table 2: Effective Concentrations of this compound in HepG2 Cells

Triglyceride SpeciesSubstrateIC50Reference
TG (52:2)13C3-D5-glycerol0.85 µM[1][2]
TG (54:3)13C3-D5-glycerol0.99 µM[1][2]
TG (50:2)13C3-D5-glycerol0.66 µM[1][2]

Experimental Protocols

Protocol: Determining the Optimal Concentration of this compound in a Cell-Based Triglyceride Synthesis Assay

Objective: To determine the dose-dependent effect of this compound on triglyceride synthesis in a chosen cell line (e.g., HepG2).

Materials:

  • This compound

  • DMSO

  • Cell culture medium appropriate for your cell line

  • Cells (e.g., HepG2)

  • Plates for cell culture (e.g., 24-well plates)

  • Triglyceride quantification kit or method (e.g., colorimetric or fluorometric assay)

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Aliquot and store at -20°C or -80°C.

  • Cell Seeding: Plate your cells at a density that will ensure they are in the logarithmic growth phase (e.g., 80-90% confluency) at the time of the experiment.

  • Preparation of Working Solutions: On the day of the experiment, prepare serial dilutions of this compound in cell culture medium from your stock solution. A suggested concentration range is 0 µM (vehicle control), 0.1 µM, 0.5 µM, 1 µM, 5 µM, 10 µM, and 20 µM. Ensure the final DMSO concentration is constant across all wells, including the vehicle control.

  • Inhibitor Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.

  • Incubation: Incubate the cells for a predetermined period. Based on published data, a pre-incubation of 60 minutes followed by a further 2-hour incubation after the addition of a lipid substrate can be effective.[1][2]

  • Cell Lysis: After incubation, wash the cells with phosphate-buffered saline (PBS) and lyse them according to the protocol of your chosen triglyceride quantification kit.

  • Triglyceride Quantification: Measure the triglyceride content in each lysate.

  • Data Analysis: Normalize the triglyceride levels in the this compound-treated samples to the vehicle control. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 (effective concentration) in your cellular system.

Visualizations

DGAT2_Signaling_Pathway cluster_synthesis Triglyceride Synthesis Pathway cluster_inhibition Inhibition Glycerol_3_Phosphate Glycerol-3-Phosphate Lysophosphatidic_Acid Lysophosphatidic Acid Glycerol_3_Phosphate->Lysophosphatidic_Acid GPAT Phosphatidic_Acid Phosphatidic Acid Lysophosphatidic_Acid->Phosphatidic_Acid AGPAT Diacylglycerol Diacylglycerol (DAG) Phosphatidic_Acid->Diacylglycerol PAP Triglyceride Triglyceride (TG) Diacylglycerol->Triglyceride DGAT1 / DGAT2 JNJ_DGAT2_A This compound DGAT2_Target DGAT2 JNJ_DGAT2_A->DGAT2_Target Inhibits

Caption: The role of DGAT2 in the triglyceride synthesis pathway and its inhibition by this compound.

Experimental_Workflow start Start: Prepare this compound Stock (10 mM in DMSO) plate_cells Plate Cells (e.g., HepG2) start->plate_cells prepare_dilutions Prepare Serial Dilutions (0.1 to 20 µM in media) plate_cells->prepare_dilutions treat_cells Treat Cells with Inhibitor and Vehicle Control prepare_dilutions->treat_cells incubate Incubate for Defined Period (e.g., 3 hours) treat_cells->incubate lyse_cells Wash and Lyse Cells incubate->lyse_cells quantify_tg Quantify Triglyceride Levels lyse_cells->quantify_tg analyze Analyze Data: Plot Dose-Response Curve quantify_tg->analyze end Determine Cellular EC50 analyze->end

Caption: Workflow for determining the optimal concentration of this compound.

Troubleshooting_Tree start Issue: Inconsistent or No Inhibitory Effect check_concentration Is the concentration range appropriate? (e.g., 0.3-20 µM for cells) start->check_concentration Start Here check_solubility Is the compound soluble in the final medium? check_concentration->check_solubility Yes solution_concentration Solution: Perform dose-response to find optimal concentration. check_concentration->solution_concentration No check_viability Is there evidence of cell toxicity? check_solubility->check_viability Yes solution_solubility Solution: Prepare fresh dilutions; visually inspect for precipitate. check_solubility->solution_solubility No check_protocol Is the incubation time sufficient? check_viability->check_protocol No solution_viability Solution: Perform viability assay; use non-toxic concentrations. check_viability->solution_viability Yes solution_protocol Solution: Optimize incubation time. check_protocol->solution_protocol No

Caption: A decision tree for troubleshooting common experimental issues.

References

Troubleshooting JNJ-DGAT2-A solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the DGAT2 inhibitor, JNJ-DGAT2-A.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective inhibitor of Diacylglycerol O-Acyltransferase 2 (DGAT2), an enzyme that catalyzes the final step in triglyceride synthesis.[1][2][3][4] By inhibiting DGAT2, this compound blocks the formation of triglycerides, which can lead to a decrease in lipid accumulation in tissues like the liver and adipose tissue.[5] This mechanism makes it a valuable tool for research in metabolic diseases such as non-alcoholic fatty liver disease (NAFLD), obesity, and type 2 diabetes.[5]

Q2: What are the basic physicochemical properties of this compound?

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Weight523.38 g/mol [2]
FormulaC₂₄H₁₆BrFN₄O₂S[1][2]
AppearanceLight yellow to yellow solid powder[1][6]
CAS Number1962931-71-0[1][2]

Q3: What is the known solubility of this compound?

This compound is known to be soluble in Dimethyl Sulfoxide (DMSO). However, there are some discrepancies in the reported maximum solubility in the literature. It is crucial to consider these variations when preparing stock solutions.

SolventReported SolubilitySource
DMSO100 mM
DMSO52.34 mg/mL[2]
DMSO3.33 mg/mL (may require ultrasonic and warming to 60°C)[3]

Troubleshooting Guides

Issue 1: Difficulty dissolving this compound in DMSO.

If you are experiencing issues with dissolving this compound in DMSO, consider the following steps:

  • Gentle Warming: Gently warm the solution to 37°C. In some cases, warming up to 60°C with caution may be necessary to aid dissolution.[3] However, be mindful that prolonged exposure to heat can potentially degrade the compound.[7]

  • Sonication: Use a bath sonicator for 10-15 minutes to break down any aggregates and enhance solubility.[3][7]

  • Vortexing: Ensure the solution is mixed thoroughly by vortexing for several minutes.

Issue 2: Precipitation of this compound upon dilution in aqueous buffer.

A common challenge with compounds that have low aqueous solubility is their tendency to precipitate when a concentrated DMSO stock is diluted into an aqueous medium like phosphate-buffered saline (PBS) or cell culture media.[7] This occurs because the overall solvent polarity increases, causing the compound to fall out of solution.[7]

Preventative Measures:

  • Optimize DMSO Concentration: Keep the final concentration of DMSO in your aqueous solution as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells.[7]

  • Intermediate Dilutions: Prepare intermediate dilutions of your concentrated DMSO stock in pure DMSO before the final dilution into the aqueous buffer. This can help prevent localized high concentrations of the compound that can lead to immediate precipitation.[7]

  • Rapid Mixing: When performing the final dilution, add the DMSO stock to the aqueous buffer (not the other way around) and mix vigorously and immediately.[7] This rapid dispersion can help to keep the compound in solution.

Solutions for Precipitation:

If precipitation has already occurred:

  • Gentle Warming: Gently warm the solution to 37°C.[7]

  • Sonication: Briefly sonicate the solution to try and redissolve the precipitate.[7]

  • pH Adjustment: If your experimental buffer allows, adjusting the pH may improve the solubility of the compound.[7]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Weigh the Compound: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.23 mg of the compound.

  • Add DMSO: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the compound.

  • Dissolution: Vortex the solution for 2-3 minutes. If the compound is not fully dissolved, use a combination of gentle warming (37°C) and sonication (10-15 minutes) until the solution is clear.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[1][4] It is recommended to use the solution within one month when stored at -20°C and within six months when stored at -80°C.[1][4]

Visualizations

experimental_workflow Experimental Workflow for Handling this compound cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_troubleshooting Troubleshooting weigh 1. Weigh this compound add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Dissolve (Vortex, Warm, Sonicate) add_dmso->dissolve store 4. Aliquot and Store at -20°C/-80°C dissolve->store intermediate_dilution 5. Prepare Intermediate Dilution in DMSO store->intermediate_dilution final_dilution 6. Add to Aqueous Buffer with Rapid Mixing intermediate_dilution->final_dilution check_precipitation 7. Check for Precipitation final_dilution->check_precipitation precipitation_observed Precipitation Observed? check_precipitation->precipitation_observed troubleshoot_actions Warm / Sonicate / Adjust pH precipitation_observed->troubleshoot_actions Yes proceed_experiment Proceed with Experiment precipitation_observed->proceed_experiment No troubleshoot_actions->proceed_experiment

Caption: Workflow for preparing and troubleshooting this compound solutions.

dgat2_pathway Simplified DGAT2 Signaling Pathway in Triglyceride Synthesis cluster_inputs Substrates cluster_enzyme Enzymatic Reaction cluster_output Product cluster_inhibitor Inhibition cluster_regulation Upstream Regulation dag Diacylglycerol (DAG) dgat2 DGAT2 dag->dgat2 acyl_coa Fatty Acyl-CoA acyl_coa->dgat2 tg Triglyceride (TG) dgat2->tg lipid_droplets Lipid Droplet Formation tg->lipid_droplets vldl VLDL Secretion tg->vldl jnj_dgat2_a This compound jnj_dgat2_a->dgat2 ppar PPAR Signaling ppar->dgat2 Regulates Expression ampk AMPK Signaling ampk->dgat2 Regulates Activity pi3k_akt PI3K/Akt Signaling pi3k_akt->dgat2 Regulates Expression

References

JNJ-DGAT2-A off-target effects in cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing JNJ-DGAT2-A in their experiments. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective inhibitor of the enzyme Diacylglycerol O-acyltransferase 2 (DGAT2).[1][2][3][4] DGAT2 is a key enzyme in the synthesis of triglycerides, catalyzing the final step where a diacylglycerol (DAG) molecule is combined with a fatty acyl-CoA to form a triglyceride. By inhibiting DGAT2, this compound blocks the production of new triglycerides.

Q2: What are the reported potency and selectivity of this compound?

A2: this compound has a reported half-maximal inhibitory concentration (IC50) of 0.14 µM (or 140 nM) for human DGAT2.[1][2][4] It exhibits greater than 70-fold selectivity for DGAT2 over the related enzymes DGAT1 and monoacylglycerol acyltransferase 2 (MGAT2).[3][4]

Q3: Are there any known off-target effects for this compound?

A3: Based on publicly available information, a comprehensive off-target screening panel for this compound against a broad range of receptors, kinases, and other enzymes has not been published. However, this compound contains a thiazole (B1198619) chemical moiety.[1][3] Thiazole-containing compounds have been noted in the scientific literature as a class of molecules that can sometimes interact with multiple biological targets, a phenomenon known as "frequent hitting" in high-throughput screening campaigns.[5][6][7][8] Therefore, it is crucial to carefully interpret experimental results and consider the possibility of off-target effects, especially when observing phenotypes inconsistent with known DGAT2 inhibition.

Q4: My experimental results with this compound are not what I expected based on DGAT2 inhibition. What could be the cause?

A4: Unexpected results could stem from several factors:

  • On-target effects in your specific cell model: The inhibition of DGAT2 can have complex downstream consequences on lipid metabolism and cellular signaling that may not be immediately obvious. For example, DGAT2 inhibition has been shown to affect SREBP-1 cleavage and phosphatidylethanolamine (B1630911) levels in the endoplasmic reticulum.

  • Potential off-target effects: As with any small molecule inhibitor, this compound could be interacting with other cellular proteins. The thiazole ring in its structure is a common feature in molecules with diverse biological activities.[5][6][7][8]

  • Experimental variability: Ensure that the compound is fully solubilized and that the experimental conditions are consistent. Refer to the troubleshooting guides below for more specific advice.

Troubleshooting Guides

Issue 1: Unexpected Cellular Phenotype or Toxicity

Symptoms:

  • Cell death at concentrations where DGAT2 inhibition is expected to be well-tolerated.

  • Changes in cell morphology not previously associated with DGAT2 inhibition.

  • Activation or inhibition of signaling pathways seemingly unrelated to triglyceride synthesis.

Possible Causes and Troubleshooting Steps:

Possible CauseTroubleshooting Steps
Direct Off-Target Toxicity 1. Perform a dose-response curve for cytotoxicity: Use a sensitive assay (e.g., CellTiter-Glo®, MTS) to determine the concentration at which this compound induces cell death in your specific cell line. 2. Compare with a structurally different DGAT2 inhibitor: If another selective DGAT2 inhibitor does not produce the same phenotype, it increases the likelihood of an off-target effect specific to this compound's chemical scaffold. 3. Consider a broad off-target screening panel: If resources permit, submitting the compound for screening against a panel of common off-targets (e.g., kinases, GPCRs) can provide direct evidence of other interactions.
On-Target Effect Leading to Cellular Stress 1. Analyze lipid composition: Inhibition of triglyceride synthesis can lead to an accumulation of precursor molecules like diacylglycerols and fatty acids, which can be lipotoxic. Measure the levels of these lipids in your cells following treatment. 2. Assess markers of cellular stress: Evaluate markers for endoplasmic reticulum (ER) stress (e.g., CHOP, BiP expression) and oxidative stress (e.g., ROS production), as alterations in lipid metabolism can trigger these pathways.
Compound Precipitation or Instability 1. Visually inspect your culture media: Look for any signs of compound precipitation, especially at higher concentrations. 2. Verify solubility: Ensure that your stock solution is fully dissolved and consider the final concentration of the solvent (e.g., DMSO) in your culture media, as high concentrations can be toxic.
Issue 2: Inconsistent Inhibition of Triglyceride Synthesis

Symptoms:

  • High variability in the reduction of triglyceride levels between experiments.

  • Less potent inhibition than expected based on the reported IC50.

Possible Causes and Troubleshooting Steps:

Possible CauseTroubleshooting Steps
Suboptimal Assay Conditions 1. Optimize incubation time: The effect of the inhibitor on triglyceride synthesis is time-dependent. Perform a time-course experiment to determine the optimal duration of treatment. 2. Ensure adequate substrate availability: The concentration of fatty acids in your culture medium can influence the rate of triglyceride synthesis. Ensure consistent and sufficient levels of fatty acids (e.g., oleate) are provided.
Cellular Adaptation 1. Consider compensatory mechanisms: Cells may adapt to DGAT2 inhibition by upregulating other pathways for lipid metabolism. Assess the expression of genes involved in fatty acid synthesis and uptake over time.
Incorrect Quantification Method 1. Validate your triglyceride assay: Ensure that your method for quantifying triglycerides is sensitive and linear in the expected range. Consider using a commercially available colorimetric or fluorometric assay kit.

Quantitative Data Summary

Table 1: In Vitro Potency and Selectivity of this compound

TargetIC50 (nM)Selectivity vs. DGAT2Reference
Human DGAT2 140-[1][2][4]
Human DGAT1 >10,000>70-fold[3][4]
Human MGAT2 >10,000>70-fold[3][4]

Table 2: Potency of this compound in a Cellular Assay

Cell LineAssayIC50 (µM)Reference
HepG2 Inhibition of Triglyceride Synthesis0.66 - 0.99[2]

Experimental Protocols

Protocol 1: In Vitro DGAT2 Activity Assay (Fluorescent Method)

This protocol is adapted from a general method for measuring DGAT activity using a fluorescently labeled acyl-CoA substrate.

Materials:

  • Enzyme source (e.g., microsomes from cells overexpressing DGAT2)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.6), 250 mM sucrose

  • Substrates: 1,2-Dioleoyl-sn-glycerol (DAG), NBD-palmitoyl-CoA

  • Stop Solution: Chloroform:methanol (2:1, v/v)

  • TLC plate and developing solvent (e.g., hexane:ethyl ether:acetic acid, 80:20:1, v/v/v)

Procedure:

  • Prepare a reaction mixture containing assay buffer, DAG, and your enzyme source.

  • Add this compound or vehicle control (DMSO) and pre-incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding NBD-palmitoyl-CoA.

  • Incubate at 37°C for 10-30 minutes.

  • Stop the reaction by adding the stop solution.

  • Extract the lipids and spot the organic phase onto a TLC plate.

  • Develop the TLC plate to separate the fluorescent triglyceride product from the unreacted NBD-palmitoyl-CoA.

  • Visualize the plate under UV light and quantify the fluorescence of the triglyceride spot.

Protocol 2: Triglyceride Quantification in HepG2 Cells

Materials:

  • HepG2 cells

  • Culture medium (e.g., DMEM with 10% FBS)

  • Oleic acid complexed to BSA

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer)

  • Commercial triglyceride quantification kit (colorimetric or fluorometric)

Procedure:

  • Seed HepG2 cells in a multi-well plate and allow them to adhere overnight.

  • Starve the cells in serum-free medium for 4-6 hours.

  • Treat the cells with this compound or vehicle control in the presence of oleic acid for 18-24 hours.

  • Wash the cells with PBS and lyse them.

  • Quantify the triglyceride content in the cell lysates using a commercial kit according to the manufacturer's instructions.

  • Normalize the triglyceride levels to the total protein concentration of the lysate.

Visualizations

DGAT2_Inhibition_Pathway Fatty Acyl-CoA Fatty Acyl-CoA DGAT2 DGAT2 Fatty Acyl-CoA->DGAT2 Diacylglycerol (DAG) Diacylglycerol (DAG) Diacylglycerol (DAG)->DGAT2 Triglyceride (TG) Triglyceride (TG) DGAT2->Triglyceride (TG) Catalyzes This compound This compound This compound->DGAT2 Inhibits

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow start Unexpected Experimental Result check_on_target Is the phenotype consistent with known DGAT2 inhibition effects? start->check_on_target on_target_path Yes check_on_target->on_target_path Yes off_target_path No check_on_target->off_target_path No investigate_downstream Investigate downstream effects of on-target DGAT2 inhibition (e.g., lipotoxicity, ER stress). on_target_path->investigate_downstream investigate_off_target Consider potential off-target effects. Perform dose-response for toxicity. Use control compounds. off_target_path->investigate_off_target check_experimental Review experimental protocol. Check compound solubility and stability. investigate_off_target->check_experimental

Caption: Troubleshooting workflow for unexpected results.

References

How to improve JNJ-DGAT2-A stability in solution

Author: BenchChem Technical Support Team. Date: December 2025

As "JNJ-DGAT2-A" does not correspond to a publicly documented compound, this technical support center provides guidance for a hypothetical small molecule inhibitor of Diacylglycerol O-acyltransferase 2 (DGAT2), hereafter referred to as "DGAT2i-X." The following troubleshooting advice and protocols are based on general principles for handling small molecule compounds in a research setting.

Technical Support Center: DGAT2i-X Stability

This guide is intended for researchers, scientists, and drug development professionals to address common stability issues encountered with DGAT2i-X in solution during experiments.

Frequently Asked Questions (FAQs)

Q1: My DGAT2i-X solution appears cloudy or has visible precipitate after preparation. What is the cause and how can I fix it?

A1: This is likely due to the compound crashing out of solution, which can be caused by low solubility in the chosen solvent or buffer, incorrect pH, or the solution being too concentrated. First, confirm you are using the recommended solvent system. If precipitation persists, consider gentle warming or sonication to aid dissolution. For aqueous buffers, adjusting the pH or incorporating a small percentage of a co-solvent like DMSO or ethanol (B145695) may be necessary. Always prepare the solution fresh before each experiment if possible.

Q2: I am observing a progressive loss of DGAT2i-X activity in my multi-day cell culture experiment. What could be the reason?

A2: A gradual loss of activity often points to compound degradation in the experimental medium. Potential causes include hydrolysis, oxidation, or enzymatic degradation by components in the cell culture medium or secreted by the cells. It is recommended to perform a stability study of DGAT2i-X in your specific cell culture medium. If degradation is confirmed, consider replenishing the compound at regular intervals during the experiment.

Q3: Can I pre-dilute a large batch of DGAT2i-X in my aqueous assay buffer and store it for future use?

A3: It is generally not recommended to store small molecules in aqueous buffers for extended periods, as this can increase the risk of degradation through hydrolysis. For best results, prepare a concentrated stock solution in an anhydrous organic solvent (e.g., DMSO) and store it in aliquots at -20°C or -80°C. On the day of the experiment, thaw a single aliquot and make the final dilution in your aqueous assay buffer immediately before use.

Q4: How sensitive is DGAT2i-X to light and temperature?

A4: The photosensitivity and thermal stability of DGAT2i-X have not been publicly characterized. As a general precaution, it is advisable to protect solutions from light by using amber vials or wrapping containers in aluminum foil. Avoid repeated freeze-thaw cycles of stock solutions. For long-term storage, keeping the compound as a dry powder at the recommended temperature (typically -20°C) is best practice.

Troubleshooting Guides

This section provides structured approaches to common stability-related problems.

Issue 1: Compound Precipitation in Aqueous Buffer

If you observe precipitation after diluting your DMSO stock of DGAT2i-X into an aqueous buffer, follow this decision tree:

G start Precipitation Observed check_conc Is the final concentration too high? start->check_conc lower_conc Action: Lower the final concentration check_conc->lower_conc Yes check_dmso Is the final DMSO percentage >1%? check_conc->check_dmso No solubility_assay Outcome: Perform formal solubility assay lower_conc->solubility_assay adjust_dmso Action: Adjust stock concentration to keep final DMSO <1% check_dmso->adjust_dmso Yes check_buffer Is the buffer pH or composition appropriate? check_dmso->check_buffer No adjust_dmso->solubility_assay adjust_buffer Action: Test different pH values or add solubilizing excipients check_buffer->adjust_buffer Yes/Unsure check_buffer->solubility_assay No adjust_buffer->solubility_assay

Caption: Troubleshooting workflow for compound precipitation.

Issue 2: Time-Dependent Loss of Activity

If you suspect DGAT2i-X is degrading in your experimental system over time, use the following approach:

  • Incubate DGAT2i-X: Prepare DGAT2i-X in your complete experimental medium (e.g., cell culture media with serum) and a control buffer (e.g., PBS). Incubate under the same conditions as your experiment (e.g., 37°C, 5% CO2).

  • Time Points: Collect aliquots at various time points (e.g., 0, 2, 6, 12, 24, 48 hours).

  • Analysis: Analyze the concentration of the parent compound in each aliquot using an appropriate analytical method, such as LC-MS.

  • Data Evaluation: A decrease in the concentration of the parent compound over time indicates instability.

Experimental Protocols & Data

Protocol 1: Short-Term Stability Assessment in Aqueous Buffer

Objective: To determine the stability of DGAT2i-X in a common assay buffer over a typical experimental timeframe.

Methodology:

  • Prepare a 10 mM stock solution of DGAT2i-X in 100% DMSO.

  • Dilute the stock solution to a final concentration of 10 µM in Phosphate-Buffered Saline (PBS), pH 7.4. Ensure the final DMSO concentration is ≤0.1%.

  • Incubate the solution at room temperature (25°C) and at 37°C.

  • At time points 0, 1, 2, 4, and 8 hours, take an aliquot of the solution.

  • Immediately analyze the concentration of DGAT2i-X in each aliquot by High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculate the percentage of the initial concentration remaining at each time point.

Hypothetical Stability Data:

Time (Hours)% Remaining at 25°C (PBS, pH 7.4)% Remaining at 37°C (PBS, pH 7.4)
0100%100%
199.5%98.2%
299.1%96.5%
498.5%93.1%
897.2%88.4%
Protocol 2: Forced Degradation Study

Objective: To understand the degradation pathways of DGAT2i-X under stress conditions.

Methodology:

  • Prepare solutions of DGAT2i-X (e.g., 100 µM) under the following conditions:

    • Acidic: 0.1 M HCl

    • Basic: 0.1 M NaOH

    • Oxidative: 3% H₂O₂

    • Photolytic: Expose to UV light (e.g., 254 nm)

    • Thermal: Heat at 60°C

  • Incubate the solutions for a defined period (e.g., 24 hours).

  • Neutralize the acidic and basic samples.

  • Analyze all samples by LC-MS to identify and quantify any degradation products and determine the percentage of the parent compound remaining.

Hypothetical Forced Degradation Results:

ConditionStressor% Parent Compound RemainingMajor Degradation Products
Acidic0.1 M HCl85.2%Hydrolysis of ester moiety
Basic0.1 M NaOH45.7%Hydrolysis of amide moiety
Oxidative3% H₂O₂92.5%Oxidation of a phenol (B47542) group
PhotolyticUV light (254 nm)78.9%Isomerization
Thermal60°C99.1%Minimal degradation

Signaling Pathway & Experimental Workflow

DGAT2 Signaling Pathway

The following diagram illustrates the position of DGAT2 in the triglyceride synthesis pathway, which is the target of DGAT2i-X.

G FFA Free Fatty Acids LPA LPA FFA->LPA G3P Glycerol-3-P G3P->LPA PA PA LPA->PA DAG DAG PA->DAG TG Triglycerides DAG->TG Acyl-CoA DGAT2 DGAT2 DGAT2->TG DGAT2iX DGAT2i-X DGAT2iX->DGAT2 inhibits G prep_stock 1. Prepare DGAT2i-X Stock in DMSO prepare_dilutions 3. Prepare Serial Dilutions in Culture Medium prep_stock->prepare_dilutions plate_cells 2. Plate Cells (e.g., Hepatocytes) treat_cells 4. Treat Cells with DGAT2i-X and Fatty Acids plate_cells->treat_cells prepare_dilutions->treat_cells incubate 5. Incubate (e.g., 24 hours) treat_cells->incubate lyse_cells 6. Lyse Cells and Extract Lipids incubate->lyse_cells analyze 7. Quantify Triglycerides (e.g., by LC-MS or Assay Kit) lyse_cells->analyze calc_ic50 8. Calculate IC50 analyze->calc_ic50

Preventing JNJ-DGAT2-A degradation during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of JNJ-DGAT2-A during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for preparing stock solutions of this compound?

A1: It is recommended to prepare stock solutions of this compound in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).[1][2] To enhance solubility, you can warm the solution to 37°C and use sonication. Ensure the final concentration does not exceed the solubility limits.

Q2: How should I store this compound powder and its stock solutions to prevent degradation?

A2: this compound as a powder should be stored at -20°C for long-term stability (up to 3 years) or at 4°C for shorter periods (up to 2 years).[3] Stock solutions in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month).[4] Always protect both the powder and stock solutions from moisture and light.[4]

Q3: Can I store this compound in aqueous solutions or cell culture media?

Q4: What are the signs of this compound degradation?

A4: Visual signs of degradation in the solid form can include a change in color or texture. For solutions, precipitation or a change in color may indicate degradation or solubility issues. Functionally, a decrease in the inhibitory activity of the compound in your assay would be a key indicator of degradation.

Q5: Is this compound sensitive to light?

A5: Yes, it is recommended to protect this compound from light.[4] Store the solid compound and its solutions in light-protecting containers.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or lower-than-expected activity of this compound in experiments. Degradation of this compound stock solution.Prepare a fresh stock solution from the powder. Ensure proper storage of the stock solution at -80°C in single-use aliquots.
Degradation of this compound in working solution (e.g., cell culture media).Prepare working solutions fresh for each experiment immediately before use. Minimize the time the compound spends in aqueous buffer before being added to the assay.
Improper dissolution of this compound.Ensure the compound is fully dissolved in DMSO before preparing working solutions. Gentle warming and sonication can aid dissolution.
Precipitation of this compound in cell culture media or assay buffer. Exceeding the solubility limit of this compound in the aqueous solution.Determine the optimal final concentration of this compound that remains soluble in your experimental system. The final concentration of DMSO should also be considered and kept low (typically <0.5%) to avoid solvent effects and precipitation.
Interaction with components of the media or buffer.Test the solubility of this compound in your specific media or buffer at the desired concentration before starting the experiment.
Variability in results between experiments. Inconsistent handling of this compound.Adhere strictly to a standardized protocol for preparing and handling this compound for all experiments.
Use of old or improperly stored stock solutions.Always use stock solutions that have been stored correctly and are within their recommended shelf life.

Data Summary

This compound Storage and Stability
Form Storage Temperature Duration Key Considerations
Powder -20°CUp to 3 yearsProtect from moisture and light.[3][4]
4°CUp to 2 yearsProtect from moisture and light.[3]
DMSO Stock Solution -80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles. Protect from moisture and light.[4]
-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles. Protect from moisture and light.[4]
This compound Solubility
Solvent Maximum Concentration
DMSOUp to 100 mM[1][2]

Experimental Protocols

Protocol for Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous, high-quality DMSO

    • Sterile microcentrifuge tubes or cryovials

    • Calibrated balance

    • Vortexer and sonicator

  • Procedure:

    • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the desired amount of this compound powder in a sterile tube.

    • Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution thoroughly. If necessary, gently warm the tube to 37°C and sonicate for a few minutes to ensure complete dissolution.

    • Aliquot the stock solution into single-use, light-protected tubes.

    • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Visualizations

DGAT2 Signaling Pathway in Triglyceride Synthesis

DGAT2_Pathway cluster_ER Endoplasmic Reticulum Glycerol-3-Phosphate Glycerol-3-Phosphate Lysophosphatidic_Acid Lysophosphatidic_Acid Glycerol-3-Phosphate->Lysophosphatidic_Acid GPAT Acyl-CoA Acyl-CoA Acyl-CoA->Lysophosphatidic_Acid Phosphatidic_Acid Phosphatidic_Acid Acyl-CoA->Phosphatidic_Acid Triglyceride Triglyceride Acyl-CoA->Triglyceride Lysophosphatidic_Acid->Phosphatidic_Acid AGPAT Diacylglycerol Diacylglycerol Phosphatidic_Acid->Diacylglycerol PAP Diacylglycerol->Triglyceride DGAT2 DGAT2 DGAT2 This compound This compound This compound->DGAT2 Inhibition

Caption: The role of DGAT2 in the final step of triglyceride synthesis.

Experimental Workflow for Assessing this compound Stability

Stability_Workflow Start Start Prepare_Stock Prepare fresh this compound stock solution in DMSO Start->Prepare_Stock Prepare_Working Prepare working solution in experimental buffer/media Prepare_Stock->Prepare_Working Incubate Incubate at experimental conditions (time, temp, light) Prepare_Working->Incubate Analyze Analyze sample for This compound concentration (e.g., HPLC, LC-MS) Incubate->Analyze Compare Compare with concentration at time zero Analyze->Compare End End Compare->End

Caption: A logical workflow for determining the stability of this compound.

References

Validation & Comparative

A Comparative Guide to DGAT2 Inhibitors: JNJ-DGAT2-A and Other Key Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of JNJ-DGAT2-A and other Diacylglycerol O-Acyltransferase 2 (DGAT2) inhibitors, supported by available experimental data. DGAT2 is a critical enzyme in triglyceride synthesis, making it a promising therapeutic target for metabolic diseases such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).

Introduction to DGAT2 Inhibition

Diacylglycerol O-acyltransferase 2 (DGAT2) catalyzes the final step in the synthesis of triglycerides.[1] Its inhibition is a key strategy for reducing the accumulation of fat in the liver. Several small molecule inhibitors and antisense oligonucleotides targeting DGAT2 are in various stages of preclinical and clinical development. This guide focuses on a comparative analysis of this compound against other notable DGAT2 inhibitors, including PF-06424439, ervogastat (B10831021) (PF-06865571), and the antisense oligonucleotide ION224 (formerly IONIS-DGAT2-Rx).

In Vitro Performance: Potency and Selectivity

The initial evaluation of DGAT2 inhibitors typically involves in vitro assays to determine their potency (IC50) and selectivity against other related enzymes, such as DGAT1 and monoacylglycerol acyltransferase (MGAT).

InhibitorTargetIC50Selectivity
This compound Human DGAT2140 nM[2]>70-fold selective over DGAT1 and MGAT2[2]
PF-06424439 Human DGAT214 nMNo significant activity at MGAT1-3 or DGAT1
Ervogastat (PF-06865571) Human DGAT2-Potent and selective inhibitor
ION224 Human DGAT2 mRNA-N/A (Antisense Oligonucleotide)

Preclinical In Vivo Efficacy

Animal models of NAFLD and dyslipidemia are crucial for evaluating the in vivo efficacy of DGAT2 inhibitors. Key endpoints in these studies include reductions in liver and plasma triglycerides.

InhibitorAnimal ModelKey Findings
PF-06424439 Rat dyslipidemia modelReduced plasma triglyceride and cholesterol levels.
C57BL/6J and ob/ob miceReduced liver triglycerides and fatty acid synthesis.[1]
Unspecified DGAT2 inhibitor C57BL/6J miceLiver triglyceride content significantly reduced (4.20 vs. 9.38 mg/g liver).[3]
ob/ob mice with MASLDLiver weight reduced by 11% and liver triglycerides by 51%.[3]
ION224 (siRNA) ob/ob mice on GAN dietPrevented and reversed triglyceride accumulation (>85%).[4]

Table 2: Summary of Preclinical In Vivo Efficacy of DGAT2 Inhibitors. While in vivo data for this compound in metabolic disease models was not found in the public domain, studies on other small molecule inhibitors demonstrate the potential of this class of drugs to ameliorate hepatic steatosis.

Clinical Development and Performance

Several DGAT2 inhibitors have advanced to clinical trials, providing valuable insights into their safety and efficacy in humans.

InhibitorPhasePopulationKey Findings
Ervogastat (PF-06865571) Phase 2NASH with liver fibrosisGranted FDA Fast Track designation in combination with clesacostat.[5]
ION224 Phase 2MASH with fibrosis (F1-F3)Met primary endpoint of ≥2-point reduction in NAS without worsening of fibrosis. Safe and well-tolerated.[6]

Table 3: Clinical Trial Highlights for DGAT2 Inhibitors. MASH (Metabolic dysfunction-associated steatohepatitis) is the new nomenclature for NASH. NAS (NAFLD Activity Score) is a scoring system used to assess the severity of NAFLD.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the DGAT2 signaling pathway and a general workflow for evaluating DGAT2 inhibitors.

DGAT2_Signaling_Pathway Fatty Acyl-CoA Fatty Acyl-CoA DGAT2 DGAT2 Fatty Acyl-CoA->DGAT2 Diacylglycerol (DAG) Diacylglycerol (DAG) Diacylglycerol (DAG)->DGAT2 Triglyceride (TG) Triglyceride (TG) Lipid Droplet Lipid Droplet Triglyceride (TG)->Lipid Droplet DGAT2->Triglyceride (TG) This compound This compound This compound->DGAT2 Other DGAT2 Inhibitors Other DGAT2 Inhibitors Other DGAT2 Inhibitors->DGAT2 Hepatic Steatosis Hepatic Steatosis Lipid Droplet->Hepatic Steatosis

Caption: DGAT2 signaling pathway in triglyceride synthesis.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Clinical Trials Enzymatic Assay Enzymatic Assay Selectivity Profiling Selectivity Profiling Enzymatic Assay->Selectivity Profiling Cell-based Assays Cell-based Assays Selectivity Profiling->Cell-based Assays Animal Model of NAFLD Animal Model of NAFLD Cell-based Assays->Animal Model of NAFLD Inhibitor Administration Inhibitor Administration Animal Model of NAFLD->Inhibitor Administration Efficacy Assessment Efficacy Assessment Inhibitor Administration->Efficacy Assessment Phase 1 Phase 1 Efficacy Assessment->Phase 1 Phase 2 Phase 2 Phase 1->Phase 2 Phase 3 Phase 3 Phase 2->Phase 3

Caption: General experimental workflow for DGAT2 inhibitors.

Experimental Protocols

DGAT2 Enzymatic Activity Assay (Radiometric)

This protocol outlines a common method for determining the in vitro potency of DGAT2 inhibitors.

  • Enzyme Source: Microsomes from cells overexpressing human DGAT2.

  • Substrates: [14C]-labeled oleoyl-CoA and 1,2-dioleoyl-sn-glycerol (B52968) (DAG).

  • Assay Buffer: Tris-HCl buffer containing MgCl2 and bovine serum albumin (BSA).

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer, DAG, and the DGAT2 enzyme preparation.

    • Add the test inhibitor at various concentrations.

    • Initiate the reaction by adding [14C]oleoyl-CoA.

    • Incubate at 37°C for a defined period.

    • Stop the reaction and extract the lipids.

    • Separate the radiolabeled triglycerides using thin-layer chromatography (TLC).

    • Quantify the radioactivity of the triglyceride spot using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a control and determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Efficacy Study in a Diet-Induced NAFLD Mouse Model

This protocol describes a typical in vivo study to assess the efficacy of a DGAT2 inhibitor in a relevant disease model.

  • Animal Model: C57BL/6J mice fed a high-fat diet (HFD) for 8-16 weeks to induce obesity and hepatic steatosis.

  • Inhibitor Formulation and Administration: The DGAT2 inhibitor is formulated in a suitable vehicle and administered orally (e.g., by gavage) daily for a specified duration.

  • Efficacy Parameters:

    • Body Weight and Food Intake: Monitored regularly.

    • Plasma Lipids: Triglycerides and cholesterol levels are measured from blood samples.

    • Liver Triglycerides: At the end of the study, livers are harvested, and triglyceride content is quantified.

    • Histology: Liver sections are stained (e.g., with H&E and Oil Red O) to assess steatosis, inflammation, and ballooning.

  • Data Analysis: Compare the efficacy parameters between the inhibitor-treated group and a vehicle-treated control group.

Conclusion

The landscape of DGAT2 inhibitors is rapidly evolving, with several promising candidates demonstrating significant potential in preclinical and clinical settings. This compound shows good in vitro potency and selectivity. While direct comparative in vivo data for this compound is not yet widely available in the public domain, the collective evidence from other small molecule inhibitors like PF-06424439 and clinical candidates such as ervogastat and ION224, strongly supports the therapeutic rationale of targeting DGAT2 for metabolic diseases like NASH. Further head-to-head comparative studies will be crucial to fully delineate the therapeutic potential of this compound relative to other inhibitors in this class.

References

A Comparative Guide to JNJ-DGAT2-A and DGAT1 Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuances of therapeutic targets is paramount. This guide provides a detailed, data-driven comparison of JNJ-DGAT2-A, a selective Diacylglycerol O-Acyltransferase 2 (DGAT2) inhibitor, and various Diacylglycerol O-Acyltransferase 1 (DGAT1) inhibitors. The objective is to offer a clear perspective on their mechanisms, performance, and experimental validation to inform research and development decisions.

Introduction to DGAT Enzymes and Their Inhibition

Diacylglycerol O-acyltransferases (DGATs) are crucial enzymes that catalyze the final step in triglyceride synthesis.[1] In mammals, two primary isoforms, DGAT1 and DGAT2, perform this function, despite being evolutionarily unrelated.[2] Both are considered therapeutic targets for metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).[3][4]

DGAT1 is highly expressed in the small intestine and is primarily involved in the re-esterification of dietary fatty acids into triglycerides for absorption.[1] DGAT2 is predominantly found in the liver and adipose tissue and is mainly responsible for synthesizing triglycerides from newly made fatty acids.[1][4] This difference in tissue distribution and substrate preference forms the basis for the distinct pharmacological profiles of their respective inhibitors.

Performance and Efficacy: A Quantitative Comparison

The following tables summarize key quantitative data for this compound and a selection of DGAT1 inhibitors, based on available preclinical and in vitro data. It is important to note that publicly available in vivo performance and safety data for this compound is limited.

Table 1: In Vitro Potency of DGAT Inhibitors

CompoundTargetIC50 (Human)SelectivityReference(s)
This compound DGAT2 140 nM >70-fold vs. DGAT1 [2][5]
A-922500DGAT19 nM>5,800-fold vs. DGAT2 (IC50 = 53 µM)[6]
T863DGAT116 nM (in adipose tissue)Selective for DGAT1[7]
PF-04620110DGAT119 nM>100-fold vs. DGAT2 and other lipid-processing enzymes[8]
AZD3988DGAT16 nMSelective for DGAT1[2]
ABT-046DGAT18 nMSelective for DGAT1[2]
AZD7687DGAT180 nMSelective for DGAT1[2][9]
GSK2973980ADGAT13 nMSelective for DGAT1[2]

Table 2: In Vivo Efficacy of DGAT Inhibitors in Animal Models

CompoundTargetAnimal ModelKey FindingsReference(s)
DGAT2 Inhibition (General) DGAT2 ob/ob mice with MASLD 51% reduction in liver triglycerides. [10]
A-922500DGAT1Dyslipidemic Hamster53% reduction in serum triglycerides at 3 mg/kg.[6]
T863DGAT1Diet-induced obese miceCaused weight loss and reduction in serum and liver triglycerides after 2 weeks.[7]
PF-04620110DGAT1Rodents (lipid challenge)Reduction of plasma triglycerides at doses ≥0.1 mg/kg.[8]
Intestine-Targeted DGAT1 InhibitorDGAT1Diet-induced obese miceReduced body weight gain, white adipose tissue weight, and hepatic triglyceride content.[11]

Safety and Tolerability Profile

A significant differentiating factor between DGAT1 and DGAT2 inhibitors is their safety profile, particularly concerning gastrointestinal (GI) side effects.

DGAT1 Inhibitors: Inhibition of DGAT1 in the intestine leads to malabsorption of dietary fats, frequently causing adverse events such as diarrhea, nausea, and vomiting.[12] These dose-limiting side effects have been a major obstacle in the clinical development of many DGAT1 inhibitors.[12]

DGAT2 Inhibitors: In contrast, DGAT2 inhibitors have demonstrated a more favorable safety profile in clinical trials. For instance, the DGAT2 inhibitor ervogastat (B10831021) has been shown to be well-tolerated while effectively reducing liver fat.[12] Another DGAT2 inhibitor, in a phase 2 trial, showed reductions in liver fat without being accompanied by hyperlipidemia, elevations in serum aminotransferases, changes in bodyweight, or gastrointestinal side-effects when compared to a placebo. This improved tolerability is attributed to the lower expression of DGAT2 in the gastrointestinal tract.[4]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental processes discussed, the following diagrams are provided in DOT language for use with Graphviz.

cluster_0 Triglyceride Synthesis Pathway cluster_1 Final Esterification Step cluster_2 Inhibitor Action Fatty Acids Fatty Acids DAG Diacylglycerol Fatty Acids->DAG Glycerol Glycerol Glycerol->DAG Triglycerides Triglycerides DAG->Triglycerides DGAT1 / DGAT2 DGAT1 DGAT1 (Intestine, Adipose) DGAT2 DGAT2 (Liver, Adipose) DGAT1 Inhibitors DGAT1 Inhibitors DGAT1 Inhibitors->DGAT1 Inhibits This compound This compound This compound->DGAT2 Inhibits

Caption: Triglyceride synthesis pathway and points of inhibition.

cluster_0 In Vitro DGAT Enzyme Inhibition Assay Workflow A Prepare Microsomal Fractions (Expressing DGAT1 or DGAT2) B Pre-incubate Microsomes with Inhibitor (e.g., this compound) A->B C Initiate Reaction with Substrates (Diacylglycerol & Radiolabeled Acyl-CoA) B->C D Incubate at 37°C C->D E Stop Reaction & Extract Lipids D->E F Separate Lipids via TLC E->F G Quantify Radiolabeled Triglycerides F->G H Calculate IC50 G->H

Caption: Workflow for a DGAT enzyme inhibition assay.

cluster_0 In Vivo Triglyceride Measurement Workflow (Rodent Model) A Fast Animals Overnight B Administer Inhibitor or Vehicle (Oral Gavage) A->B C Administer Lipid Bolus (e.g., Corn Oil) B->C D Collect Blood Samples at Timed Intervals C->D E Isolate Plasma/Serum D->E F Measure Triglyceride Concentration (Colorimetric Assay) E->F G Analyze Data (e.g., AUC) F->G

Caption: Workflow for in vivo triglyceride measurement.

Detailed Experimental Protocols

DGAT Enzyme Inhibition Assay (Cell-Free)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against DGAT1 or DGAT2.

Materials:

  • Microsomal fractions from cells overexpressing human DGAT1 or DGAT2.

  • Assay Buffer: 100 mM Tris-HCl (pH 7.4), 15 mM MgCl2.[3]

  • Substrates: Diacylglycerol (DAG) and [14C]oleoyl-CoA.[3]

  • Test inhibitor (e.g., this compound) dissolved in DMSO.

  • Scintillation fluid and vials.

Procedure:

  • Prepare a reaction mixture containing the assay buffer, a specific amount of microsomal protein (e.g., 10-20 µg), and varying concentrations of the DGAT inhibitor.[3]

  • Pre-incubate the mixture for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.[3]

  • Initiate the enzymatic reaction by adding the substrates: 100 µM diacylglycerol and 10 µM [14C]oleoyl-CoA.[3]

  • Incubate the reaction for 30-60 minutes at 37°C.[3]

  • Stop the reaction by adding 1.5 mL of a 2:1 (v/v) chloroform:methanol solution.[3]

  • Extract the lipids using the Folch method.

  • Separate the different lipid classes using thin-layer chromatography (TLC).[3]

  • Isolate the triglyceride band and quantify the amount of incorporated [14C]oleoyl-CoA using a scintillation counter.[3]

  • Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Triglyceride Measurement in Mice

Objective: To evaluate the effect of a DGAT inhibitor on postprandial triglyceride levels in mice.

Materials:

  • C57BL/6 mice.

  • Test inhibitor (e.g., a DGAT1 inhibitor) formulated for oral administration.

  • Corn oil.

  • Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes).

  • Commercial triglyceride measurement kit.

Procedure:

  • Fast the mice overnight (approximately 12-16 hours) with free access to water.[7]

  • Administer the test inhibitor or vehicle control to the mice via oral gavage.[7]

  • One hour after inhibitor administration, administer an oral bolus of corn oil.[7]

  • Collect blood samples via tail bleeding at baseline (pre-oIl bolus) and at specified time points post-oil bolus (e.g., 1, 2, 3, and 4 hours).

  • Process the blood samples to obtain plasma or serum.

  • Measure the triglyceride concentration in the plasma/serum samples using a commercial colorimetric assay kit, following the manufacturer's instructions.

  • Analyze the data by comparing the triglyceride excursion curves and the area under the curve (AUC) between the inhibitor-treated and vehicle-treated groups.

Assessment of Gastrointestinal Adverse Events in Clinical Trials

Objective: To systematically monitor and document gastrointestinal adverse events (AEs) in human subjects receiving a test drug.

Procedure:

  • Patient Questioning: Utilize standardized questionnaires at each study visit to systematically ask participants about the occurrence, frequency, and severity of common GI AEs, including nausea, vomiting, diarrhea, and constipation. It is crucial that the method of questioning is consistent across all participants and sites.

  • AE Coding: All reported AEs are coded using a standardized medical dictionary, such as the Medical Dictionary for Regulatory Activities (MedDRA). The sponsor typically assigns a preferred term to the investigator's description of the event.[6]

  • Severity Grading: The severity of AEs is graded using a common scale (e.g., mild, moderate, severe).

  • Causality Assessment: The investigator assesses the relationship of the AE to the study drug (e.g., related, possibly related, not related).

  • Dose-escalation Monitoring: During dose-escalation phases, closely monitor for the emergence of GI AEs. If AEs occur, the protocol may specify extending the duration at the current dose, temporarily reducing the dose, or suspending treatment until resolution.

Conclusion

The selective inhibition of DGAT1 and DGAT2 presents distinct therapeutic opportunities and challenges. DGAT1 inhibitors have demonstrated potent lipid-lowering effects in preclinical models, but their clinical utility has been hampered by significant gastrointestinal side effects. In contrast, DGAT2 inhibitors like this compound offer the potential for a better-tolerated therapeutic approach for metabolic diseases, particularly those with a hepatic manifestation like NAFLD. The data and protocols provided in this guide are intended to equip researchers with the necessary information to design and interpret experiments in this promising area of drug discovery. Further research, particularly on the in vivo efficacy and safety of selective DGAT2 inhibitors such as this compound, will be critical in fully elucidating their therapeutic potential.

References

A Comparative Guide to the Efficacy of JNJ-DGAT2-A in Diverse Cell Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Diacylglycerol O-acyltransferase 2 (DGAT2) inhibitor, JNJ-DGAT2-A, with other relevant alternatives. The information presented is collated from available experimental data to assist researchers in evaluating its potential applications in various cell models.

Introduction to DGAT2 Inhibition

Diacylglycerol O-acyltransferase 2 (DGAT2) is a key enzyme that catalyzes the final step in triglyceride synthesis. Its inhibition is a promising therapeutic strategy for metabolic diseases such as non-alcoholic steatohepatitis (NASH) and certain types of cancer where altered lipid metabolism plays a crucial role. This guide focuses on this compound and compares its efficacy with other notable DGAT2 inhibitors, namely PF-06424439 and Ervogastat (PF-06865571).

Comparative Efficacy of DGAT2 Inhibitors

The following tables summarize the available quantitative data on the efficacy of this compound and its comparators in different cell models. It is important to note that the data is compiled from various studies, and direct comparisons should be made with caution due to potentially different experimental conditions.

Table 1: Inhibition of Triglyceride Synthesis in HepG2 (Hepatocellular Carcinoma) Cells
InhibitorEndpointIC50 ValueNotes
This compound Inhibition of TG (52:2) synthesis0.85 µM[1]Assayed using ¹³C3-D5-glycerol as a substrate.[1]
Inhibition of TG (54:3) synthesis0.99 µM[1]Assayed using ¹³C3-D5-glycerol as a substrate.[1]
Inhibition of TG (50:2) synthesis0.66 µM[1]Assayed using ¹³C3-D5-glycerol as a substrate.[1]
Ervogastat (PF-06865571) DGAT2 enzymatic activity17.2 nM[2]Data from an enzymatic assay, not a cell-based assay.
PF-07202954 (related to Ervogastat) Triglyceride synthesis11 nM[3]Assayed in cryopreserved human hepatocytes.[3]
PF-06424439 Triglyceride synthesisNot explicitly reportedStudies show it reduces lipid droplets and triglyceride content.[4]
Table 2: Effects on Cancer Cell Lines
InhibitorCell LineObserved EffectsQuantitative Data
This compound Not explicitly reported in cancer cell lines in the provided results.--
PF-06424439 MCF-7 (Breast Cancer) Reduced lipid droplet content, inhibited cell migration, and enhanced radiosensitivity.[5][6]Treatment with 10 µM for 72h showed significant effects.[6]
BGC823 & HGC27 (Gastric Cancer) Blocked the formation of lipid droplets.-

Signaling Pathways and Experimental Workflows

Triglyceride Biosynthesis Pathway and DGAT2 Inhibition

The following diagram illustrates the final step of the triglyceride biosynthesis pathway, which is the target of this compound and other DGAT2 inhibitors.

Triglyceride Biosynthesis Pathway DAG Diacylglycerol (DAG) DGAT2 DGAT2 DAG->DGAT2 AcylCoA Fatty Acyl-CoA AcylCoA->DGAT2 TG Triglyceride (TG) DGAT2->TG LipidDroplet Lipid Droplet Formation TG->LipidDroplet Inhibitor This compound & Other DGAT2 Inhibitors Inhibitor->DGAT2

Caption: Inhibition of DGAT2 blocks the conversion of DAG to TG.

Experimental Workflow: Assessing DGAT2 Inhibitor Efficacy

This diagram outlines a general workflow for evaluating the efficacy of DGAT2 inhibitors in a cell-based assay.

Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis CellCulture 1. Cell Culture (e.g., HepG2, MCF-7) InhibitorPrep 2. Prepare DGAT2 Inhibitor Stock Solutions Treatment 3. Treat Cells with Inhibitor Concentrations InhibitorPrep->Treatment Incubation 4. Incubate for Specified Duration Treatment->Incubation Lysis 5. Cell Lysis Incubation->Lysis TG_Assay 6. Triglyceride Assay Lysis->TG_Assay DataAnalysis 7. Data Analysis (e.g., IC50 Calculation) TG_Assay->DataAnalysis

Caption: General workflow for cell-based DGAT2 inhibitor screening.

Experimental Protocols

Cell Culture and Treatment
  • Cell Lines:

    • HepG2 (Human Hepatocellular Carcinoma): Maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • MCF-7 (Human Breast Adenocarcinoma): Cultured in RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and 0.01 mg/mL bovine insulin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Inhibitor Preparation: this compound, PF-06424439, and Ervogastat are dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare stock solutions. Serial dilutions are made in the appropriate cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium should be kept below 0.1% to avoid solvent-induced cytotoxicity.

  • Treatment: Cells are seeded in appropriate culture plates (e.g., 96-well plates for viability assays, larger plates for lysate preparation). After allowing the cells to adhere overnight, the medium is replaced with fresh medium containing the various concentrations of the DGAT2 inhibitors or vehicle control (DMSO). The treatment duration will vary depending on the specific assay (e.g., 24, 48, or 72 hours).

Triglyceride Synthesis Assay (HepG2 Cells)

This protocol is based on the methodology described for this compound.

  • Materials:

    • HepG2 cells

    • DGAT2 inhibitors

    • ¹³C3-D5-glycerol (stable isotope tracer)

    • Cell lysis buffer

    • Liquid chromatography-mass spectrometry (LC-MS) system

  • Procedure:

    • Seed HepG2 cells in 6-well plates and grow to approximately 80% confluency.

    • Pre-incubate the cells with various concentrations of the DGAT2 inhibitors for 60 minutes.

    • Add ¹³C3-D5-glycerol to the culture medium and incubate for an additional 2 hours.

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells and extract the lipids using an appropriate organic solvent mixture (e.g., chloroform:methanol).

    • Analyze the lipid extracts by LC-MS to quantify the incorporation of the stable isotope-labeled glycerol (B35011) into different triglyceride species.

    • Calculate the percent inhibition of triglyceride synthesis for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 values by fitting the dose-response data to a four-parameter logistic equation.

Lipid Droplet Staining (MCF-7 Cells)

This protocol is adapted from studies involving PF-06424439.

  • Materials:

    • MCF-7 cells

    • DGAT2 inhibitors

    • BODIPY 493/503 or Oil Red O stain

    • Formaldehyde (B43269) for cell fixation

    • DAPI for nuclear counterstaining

    • Fluorescence microscope

  • Procedure:

    • Seed MCF-7 cells on glass coverslips in a 24-well plate.

    • Treat the cells with the DGAT2 inhibitors for the desired duration (e.g., 72 hours).

    • Wash the cells with PBS and fix with 4% formaldehyde for 15 minutes.

    • Wash again with PBS and stain with BODIPY 493/503 (1 µg/mL) for 15 minutes to visualize neutral lipids within lipid droplets.

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips on microscope slides.

    • Capture images using a fluorescence microscope.

    • Quantify the lipid droplet content per cell using image analysis software.

Conclusion

The available data indicates that this compound is an effective inhibitor of triglyceride synthesis in HepG2 cells. When compared to other DGAT2 inhibitors, it is important to consider the different experimental setups. Ervogastat and related compounds show high potency in enzymatic and primary hepatocyte assays. PF-06424439 has demonstrated significant effects on lipid metabolism and related processes in cancer cell lines. Further direct comparative studies under standardized conditions are necessary to definitively rank the potency and efficacy of these inhibitors in various cellular contexts. This guide provides a foundational summary to aid researchers in designing and interpreting their own investigations into the role of DGAT2 and the potential of its inhibitors.

References

A Head-to-Head Comparison: JNJ-DGAT2-A Versus siRNA Knockdown for DGAT2 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating lipid metabolism, the selective targeting of Diacylglycerol O-Acyltransferase 2 (DGAT2) presents a promising avenue for therapeutic intervention in metabolic diseases. This guide provides an objective comparison of two key methods for inhibiting DGAT2 function: the small molecule inhibitor JNJ-DGAT2-A and siRNA-mediated gene knockdown. We will delve into their mechanisms, present comparative quantitative data, detail experimental protocols, and visualize the underlying biological and experimental frameworks.

Diacylglycerol O-acyltransferase 2 (DGAT2) is a critical enzyme that catalyzes the final and committed step in triglyceride (TG) synthesis. Its role in lipid homeostasis makes it a significant target for conditions characterized by lipid dysregulation, such as non-alcoholic fatty liver disease (NAFLD) and hypertriglyceridemia. Both pharmacological inhibition with small molecules like this compound and genetic silencing using siRNA offer potent means to probe DGAT2 function and evaluate its therapeutic potential.

Mechanism of Action: A Tale of Two Approaches

This compound is a selective, cell-permeable small molecule inhibitor that directly binds to the DGAT2 enzyme, blocking its catalytic activity. This inhibition is typically rapid and reversible, allowing for precise temporal control of DGAT2 function in experimental systems.

siRNA (small interfering RNA) knockdown , on the other hand, operates at the genetic level. Exogenously introduced siRNA molecules engage the cell's RNA interference (RNAi) machinery to specifically target and degrade DGAT2 messenger RNA (mRNA). This prevents the translation of the DGAT2 protein, leading to a reduction in the total cellular pool of the enzyme. The effects of siRNA are therefore dependent on mRNA and protein turnover rates and are generally longer-lasting than those of a small molecule inhibitor.

Quantitative Comparison of Efficacy

The following tables summarize the quantitative data on the efficacy of this compound and DGAT2 siRNA from various studies. It is important to note that direct head-to-head comparisons in the same experimental setup are limited, and thus, these values are compiled from different reports.

Table 1: Inhibition of DGAT2 Enzymatic Activity and Triglyceride Synthesis

ParameterThis compoundDGAT2 siRNAReference
Target DGAT2 Protein ActivityDGAT2 mRNAN/A
IC50 (DGAT2 Activity) 0.14 µM (human DGAT2)Not Applicable[1]
IC50 (Triglyceride Synthesis in HepG2 cells) 0.66 - 0.99 µMIC50 of 174 nM and 205 nM for two different siRNAs on DGAT2 mRNA[1][2]
Maximal Inhibition of TG Synthesis ~99% inhibition of recombinant DGAT2 activity at 5 µM>85% reduction in triglyceride accumulation in a mouse model of NASH[1][3]
Reduction in DGAT2 mRNA Not ApplicableUp to 95% silencing of Dgat2 mRNA in a mouse hepatocyte cell line[2][3]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for inhibiting DGAT2 using this compound and siRNA in a common in vitro model, the HepG2 human hepatoma cell line.

Protocol 1: this compound Treatment in HepG2 Cells
  • Cell Culture: HepG2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Cells are seeded in 24-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

  • Induction of Steatosis (Optional): To study the effect on lipid accumulation, cells can be treated with a mixture of oleic and palmitic acids (e.g., 1 mM total concentration) to induce lipid droplet formation.

  • Inhibitor Treatment: this compound is dissolved in DMSO to create a stock solution. The stock is then diluted in culture medium to the desired final concentrations (e.g., 0.1 to 10 µM). The medium on the cells is replaced with the medium containing this compound. A vehicle control (DMSO) is run in parallel.

  • Incubation: Cells are incubated with the inhibitor for a specified period (e.g., 24 hours).

  • Endpoint Analysis: Following incubation, cells can be harvested for various analyses, including:

    • Triglyceride Quantification: Cellular lipids are extracted, and triglyceride levels are measured using a colorimetric or fluorometric assay kit.

    • Lipid Droplet Staining: Cells are fixed and stained with a lipophilic dye such as Oil Red O or Nile Red to visualize and quantify lipid droplets.

    • Western Blotting: To confirm the presence of other key proteins, though DGAT2 protein levels are not expected to change with short-term inhibitor treatment.

Protocol 2: DGAT2 siRNA Knockdown in HepG2 Cells
  • Cell Culture and Seeding: HepG2 cells are cultured and seeded as described in Protocol 1. Cells should be at 70-80% confluency at the time of transfection.

  • siRNA Transfection:

    • A commercially available, validated siRNA targeting human DGAT2 and a non-targeting control siRNA are used.

    • The siRNA is complexed with a transfection reagent (e.g., Lipofectamine™ RNAiMAX) in serum-free medium according to the manufacturer's instructions.

    • The siRNA-lipid complex is then added to the cells in fresh culture medium.

  • Incubation: Cells are incubated with the siRNA complex for 48-72 hours to allow for mRNA degradation and subsequent protein depletion.

  • Endpoint Analysis: After the incubation period, cells are harvested for analysis:

    • Quantitative Real-Time PCR (qRT-PCR): To confirm the knockdown efficiency of DGAT2 mRNA.

    • Western Blotting: To verify the reduction in DGAT2 protein levels.

    • Functional Assays: Triglyceride quantification and lipid droplet staining can be performed as described in Protocol 1 to assess the functional consequences of DGAT2 knockdown.

Visualizing the Pathways and Workflows

To better understand the biological context and experimental procedures, the following diagrams have been generated using Graphviz.

DGAT2_Signaling_Pathway cluster_upstream Upstream Substrates cluster_dgat2 Triglyceride Synthesis cluster_downstream Downstream Products & Effects cluster_inhibition Points of Intervention Glycerol-3-P Glycerol-3-P Diacylglycerol Diacylglycerol Glycerol-3-P->Diacylglycerol Multiple Steps Fatty Acyl-CoA Fatty Acyl-CoA Fatty Acyl-CoA->Diacylglycerol DGAT2 DGAT2 Fatty Acyl-CoA->DGAT2 Diacylglycerol->DGAT2 Triglycerides Triglycerides DGAT2->Triglycerides Lipid Droplets Lipid Droplets Triglycerides->Lipid Droplets VLDL Secretion VLDL Secretion Triglycerides->VLDL Secretion This compound This compound This compound->DGAT2 Inhibits Activity siRNA siRNA DGAT2 mRNA DGAT2 mRNA siRNA->DGAT2 mRNA Degrades DGAT2 mRNA->DGAT2 Translates to

Caption: DGAT2 Signaling Pathway and Intervention Points.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_analysis Endpoint Analysis Cell_Culture HepG2 Cell Culture Seeding Cell Seeding in Plates Cell_Culture->Seeding Control Vehicle Control (DMSO) Seeding->Control JNJ_Treatment This compound Treatment Seeding->JNJ_Treatment siRNA_Control Non-targeting siRNA Seeding->siRNA_Control siRNA_Treatment DGAT2 siRNA Transfection Seeding->siRNA_Treatment TG_Assay Triglyceride Quantification JNJ_Treatment->TG_Assay 24h Lipid_Staining Lipid Droplet Staining JNJ_Treatment->Lipid_Staining 24h qRT_PCR qRT-PCR (mRNA levels) siRNA_Treatment->qRT_PCR 48-72h Western_Blot Western Blot (Protein levels) siRNA_Treatment->Western_Blot 48-72h siRNA_Treatment->TG_Assay 48-72h siRNA_Treatment->Lipid_Staining 48-72h

Caption: Comparative Experimental Workflow.

Conclusion: Choosing the Right Tool for the Job

Both this compound and siRNA-mediated knockdown are powerful tools for studying the role of DGAT2 in lipid metabolism. The choice between them will depend on the specific experimental goals.

  • This compound is ideal for studies requiring acute and reversible inhibition of DGAT2 enzymatic activity. Its rapid action is advantageous for dissecting the immediate downstream effects of blocking triglyceride synthesis.

  • DGAT2 siRNA is the preferred method for investigating the consequences of long-term protein depletion. This approach is more suitable for studying the cellular adaptations and compensatory mechanisms that may arise from the sustained absence of DGAT2.

By understanding the distinct mechanisms, efficacy, and experimental considerations of each approach, researchers can make informed decisions to effectively interrogate the function of DGAT2 and its potential as a therapeutic target.

References

JNJ-DGAT2-A: A Comparative Analysis for Researchers in Hepatocyte Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of JNJ-DGAT2-A, a selective Diacylglycerol Acyltransferase 2 (DGAT2) inhibitor, with other relevant alternatives for researchers engaged in primary hepatocyte studies. This document is intended for scientists and professionals in the field of drug development and metabolic disease research.

Introduction to DGAT2 Inhibition in Hepatocytes

Diacylglycerol O-acyltransferase 2 (DGAT2) is a crucial enzyme in the final step of triglyceride (TG) synthesis. In hepatocytes, DGAT2 plays a significant role in hepatic lipid homeostasis, and its dysregulation is implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and other metabolic disorders. Inhibition of DGAT2 is a promising therapeutic strategy to reduce hepatic steatosis. This guide focuses on the in-vitro performance of this compound and compares it with another widely used DGAT2 inhibitor, PF-06424439.

Comparative Performance of DGAT2 Inhibitors

The following tables summarize the available quantitative data for this compound and a key competitor, PF-06424439. It is important to note that a direct head-to-head study in the same primary hepatocyte experiment was not identified in the public domain. The data presented is compiled from different studies, and the experimental systems are indicated for proper context.

Table 1: Potency of DGAT2 Inhibitors

CompoundTargetIC50 ValueExperimental SystemReference
This compound Human DGAT2140 nMSf9 insect cell membranes expressing human DGAT2[1]
Human DGAT20.66 - 0.99 µMHepG2 cells (human hepatoma cell line)[2]
PF-06424439 Human DGAT214 nMBiochemical assay[3]

Table 2: Effects on Triglyceride Synthesis and Lipid Droplet Formation in Hepatocyte Models

CompoundCell TypeEffect on Triglyceride SynthesisEffect on Lipid Droplet MorphologyReference
This compound HepG2 cell lysates5 µM inhibits ~20-30% of total DGAT activityData not available in primary hepatocytes[4]
Kidney CellsNot directly measuredIncreased lipid droplet size and number[5]
PF-06424439 Huh7 cells (human hepatoma)Inhibition of oleic acid-induced TG accretionAccumulation of numerous small lipid droplets[6]
Kidney CellsNot directly measuredIncreased lipid droplet size and number[5]

Signaling Pathway and Experimental Workflow

To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language for use with Graphviz.

DGAT2_Signaling_Pathway Fatty Acyl-CoA Fatty Acyl-CoA DGAT2 DGAT2 Fatty Acyl-CoA->DGAT2 Diacylglycerol (DAG) Diacylglycerol (DAG) Diacylglycerol (DAG)->DGAT2 Triglycerides (TG) Triglycerides (TG) DGAT2->Triglycerides (TG) Lipid Droplet Lipid Droplet Triglycerides (TG)->Lipid Droplet This compound This compound This compound->DGAT2 Inhibition PF-06424439 PF-06424439 PF-06424439->DGAT2 Inhibition

Caption: DGAT2 signaling pathway and points of inhibition.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Isolate Primary Hepatocytes Isolate Primary Hepatocytes Culture Hepatocytes Culture Hepatocytes Isolate Primary Hepatocytes->Culture Hepatocytes Treat with DGAT2 Inhibitor Treat with DGAT2 Inhibitor Culture Hepatocytes->Treat with DGAT2 Inhibitor This compound This compound Treat with DGAT2 Inhibitor->this compound PF-06424439 PF-06424439 Treat with DGAT2 Inhibitor->PF-06424439 Triglyceride Synthesis Assay Triglyceride Synthesis Assay Treat with DGAT2 Inhibitor->Triglyceride Synthesis Assay Lipid Droplet Staining Lipid Droplet Staining Treat with DGAT2 Inhibitor->Lipid Droplet Staining Quantify TG levels Quantify TG levels Triglyceride Synthesis Assay->Quantify TG levels Microscopy and Image Analysis Microscopy and Image Analysis Lipid Droplet Staining->Microscopy and Image Analysis Data Analysis Data Analysis Quantify TG levels->Data Analysis Microscopy and Image Analysis->Data Analysis

Caption: General experimental workflow for inhibitor testing.

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and accurate comparison.

Triglyceride Synthesis Assay in HepG2 Cells (Adapted for Primary Hepatocytes)

This protocol is based on the methodology used for this compound in HepG2 cells and can be adapted for primary hepatocytes.[2]

  • Cell Seeding: Plate primary hepatocytes in a suitable culture plate and allow them to adhere and form a monolayer.

  • Inhibitor Pre-incubation: Pre-incubate the cells with varying concentrations of this compound or the alternative inhibitor (e.g., 0.1 to 20 µM) for 60 minutes in serum-free medium.

  • Isotope Labeling: Add a substrate for triglyceride synthesis, such as ¹³C-labeled glycerol (B35011) or ¹⁴C-labeled oleic acid, to the culture medium.

  • Incubation: Incubate the cells for an additional 2-4 hours to allow for the incorporation of the labeled substrate into triglycerides.

  • Lipid Extraction: Wash the cells with PBS and lyse them. Extract the total lipids using a suitable solvent mixture (e.g., chloroform:methanol).

  • Quantification: Separate the triglycerides from other lipid species using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Quantify the amount of labeled triglyceride and calculate the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.

Lipid Droplet Staining and Analysis in Huh7 Cells (Adapted for Primary Hepatocytes)

This protocol is based on the methodology used for PF-06424439 in Huh7 cells.[6]

  • Cell Culture and Treatment: Culture primary hepatocytes on coverslips. Induce lipid accumulation by treating with oleic acid (e.g., 0.4 mM) complexed to BSA for 4 hours in the presence or absence of the DGAT2 inhibitor.

  • Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15-20 minutes.

  • Staining:

    • Wash the fixed cells with PBS.

    • Stain for neutral lipids using BODIPY 493/503 (e.g., 1 µg/mL) for 15-30 minutes.

    • Counterstain the nuclei with DAPI.

  • Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

  • Image Analysis: Acquire images and quantify the number and size of lipid droplets per cell using image analysis software (e.g., ImageJ).

Conclusion

Both this compound and PF-06424439 are effective inhibitors of DGAT2. Based on the available data, PF-06424439 appears to be a more potent inhibitor in biochemical assays.[3] In cell-based models, both compounds have been shown to modulate lipid metabolism.[2][6] A study in kidney cells suggests that both this compound and PF-06424439 can increase the size and number of lipid droplets, a phenomenon that warrants further investigation in hepatocytes.[5] The choice of inhibitor for a specific research application will depend on the desired potency, the specific cellular context, and the experimental goals. Researchers are encouraged to perform their own dose-response experiments in their specific primary hepatocyte system to determine the optimal concentration for their studies.

References

A Comparative Analysis of Pharmacological Inhibition and Genetic Knockout of DGAT2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between pharmacological inhibition and genetic knockout of a target is crucial for translating basic research into therapeutic applications. This guide provides an objective comparison of the metabolic effects of a selective DGAT2 inhibitor, JNJ-DGAT2-A, and genetic knockout models of Diacylglycerol O-acyltransferase 2 (DGAT2), supported by experimental data and detailed methodologies.

DGAT2 is a key enzyme that catalyzes the final step in triglyceride synthesis. Its role in metabolic diseases such as non-alcoholic fatty liver disease (NAFLD) and dyslipidemia has made it an attractive therapeutic target. Both small molecule inhibitors and genetic manipulation have been employed to elucidate its function and therapeutic potential. This guide will delve into the comparative outcomes of these two approaches.

Quantitative Comparison of Metabolic Parameters

The following tables summarize the key quantitative data from studies utilizing either a DGAT2 inhibitor or genetic knockout models. It is important to note that the data are compiled from different studies and experimental conditions may vary.

Table 1: In Vitro Efficacy of DGAT2 Inhibition

ParameterThis compoundReference
Target Human DGAT2[1]
Assay System Sf9 insect cell membranes[1]
IC50 0.14 µM[1]
Effect on Triglyceride Synthesis in HepG2 cells Dose-dependent inhibition with IC50 values of 0.66-0.99 µM for different triglyceride species[1]

Table 2: In Vivo Effects of Pharmacological DGAT2 Inhibition in Rodent Models

ParameterDGAT2 Inhibitor (Sigma Cat# PZ0233)Reference
Animal Model C57BL/6J mice[2][3]
Treatment 0.004% mixed in chow for 7 days[2]
Plasma Cholesterol 53.7 mg/dL (vs. 89.3 mg/dL in control)[3]
Plasma Triglycerides 80.3 mg/dL (vs. 129.0 mg/dL in control)[3]
Liver Triglycerides 4.20 mg/g liver (vs. 9.38 mg/g liver in control)[3]
Animal Model ob/ob mice[2]
Treatment Chow containing DGAT2 inhibitor for 7 days[2]
Liver Weight ~11% reduction[2]
Liver Triglycerides ~51% reduction[2]

Table 3: Metabolic Phenotype of DGAT2 Knockout Mice

ParameterHepatocyte-Specific DGAT2 KO (LivDgat2KO)Adipose-Specific DGAT2 KO (ADGAT2 KO)Global DGAT2 KOReference
Animal Model Mice on a fructose, palmitate, and cholesterol-rich dietMice on a chow dietMice[4][5][6][7]
Liver Triglycerides ~70% reductionNormalProfoundly reduced[4][5][6]
Body Weight UnchangedNormalLipopenic[5][6][7]
Fat Mass UnchangedNormalDramatically reduced[5][6][7]
Plasma Glucose & Insulin (B600854) UnchangedNormalHypoglycemia[4][6][7]
Viability ViableViableDie shortly after birth[6][7]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental processes discussed, the following diagrams have been generated using Graphviz.

DGAT2_Pathway Diacylglycerol Diacylglycerol DGAT2 DGAT2 Diacylglycerol->DGAT2 Fatty Acyl-CoA Fatty Acyl-CoA Fatty Acyl-CoA->DGAT2 Triglycerides Triglycerides DGAT2->Triglycerides Lipid Droplet Storage Lipid Droplet Storage Triglycerides->Lipid Droplet Storage VLDL Assembly & Secretion VLDL Assembly & Secretion Triglycerides->VLDL Assembly & Secretion

Triglyceride synthesis pathway catalyzed by DGAT2.

Experimental_Workflow cluster_0 Pharmacological Inhibition cluster_1 Genetic Knockout Animal Model (e.g., mice) Animal Model (e.g., mice) This compound Administration This compound Administration Animal Model (e.g., mice)->this compound Administration Metabolic Phenotyping Metabolic Phenotyping This compound Administration->Metabolic Phenotyping Plasma Lipid Analysis Plasma Lipid Analysis Metabolic Phenotyping->Plasma Lipid Analysis Liver Triglyceride Measurement Liver Triglyceride Measurement Metabolic Phenotyping->Liver Triglyceride Measurement Glucose Tolerance Test Glucose Tolerance Test Metabolic Phenotyping->Glucose Tolerance Test Generation of DGAT2 KO mice Generation of DGAT2 KO mice Tissue-specific or Global KO Tissue-specific or Global KO Generation of DGAT2 KO mice->Tissue-specific or Global KO Tissue-specific or Global KO->Metabolic Phenotyping

Comparative experimental workflow.

Detailed Experimental Protocols

In Vitro DGAT Activity Assay

This assay measures the enzymatic activity of DGAT2 in a controlled laboratory setting.

Materials:

  • Liver microsomes (as the source of DGAT2)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.6), 250 mM sucrose

  • Substrates: 1,2-Dioleoyl-sn-glycerol (DAG) and radiolabeled [14C]oleoyl-CoA or fluorescent NBD-palmitoyl-CoA

  • Stop Solution: Chloroform:methanol (2:1, v/v)

  • Thin-Layer Chromatography (TLC) plate

  • TLC developing solvent: Hexane:ethyl ether:acetic acid (80:20:1, v/v/v)

Procedure:

  • Prepare a reaction master mix containing the assay buffer and DAG.

  • Add the liver microsomes to the master mix and pre-incubate.

  • Initiate the reaction by adding the labeled fatty acyl-CoA.

  • Incubate the reaction at 37°C for a defined period (e.g., 10-20 minutes).

  • Stop the reaction by adding the stop solution.

  • Extract the lipids.

  • Spot the extracted lipids onto a TLC plate and develop the chromatogram to separate the triglycerides.

  • Visualize and quantify the labeled triglycerides using a phosphorimager or fluorescence scanner.

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

The OGTT assesses the ability of an organism to clear a glucose load from the blood, providing insights into glucose metabolism and insulin sensitivity.

Procedure:

  • Fast mice for 6 hours with free access to water.

  • Record the baseline blood glucose level (t=0) from a tail vein blood sample.

  • Administer a glucose solution (typically 2 g/kg body weight) orally via gavage.

  • Measure blood glucose levels at specific time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

  • Plot the blood glucose concentration over time to determine the glucose tolerance curve.

Measurement of Liver Triglyceride Content

This protocol describes the quantification of triglycerides in liver tissue.

Procedure:

  • Excise and weigh a portion of the liver tissue.

  • Homogenize the liver tissue in a suitable buffer.

  • Extract the total lipids from the homogenate using a solvent mixture (e.g., chloroform:methanol).

  • Dry the lipid extract and resuspend it in a solvent compatible with the quantification assay.

  • Quantify the triglyceride content using a commercial colorimetric or fluorometric assay kit. The principle of these assays is typically the enzymatic hydrolysis of triglycerides to glycerol (B35011) and free fatty acids, followed by the quantification of glycerol.

Oil Red O Staining for Liver Steatosis

Oil Red O is a fat-soluble dye used to stain neutral triglycerides and lipids in tissue sections, allowing for the visualization and quantification of hepatic steatosis.

Procedure:

  • Prepare frozen sections of liver tissue.

  • Fix the sections in formalin.

  • Rinse the sections with 60% isopropanol (B130326).

  • Stain with a freshly prepared Oil Red O working solution for approximately 15 minutes.

  • Rinse again with 60% isopropanol to remove excess stain.

  • Counterstain the nuclei with hematoxylin (B73222) (optional).

  • Mount the sections with an aqueous mounting medium.

  • Visualize the stained sections under a microscope. Lipid droplets will appear as red-orange globules. Quantification can be performed using image analysis software to measure the stained area relative to the total tissue area.

References

Safety Operating Guide

Essential Safety and Handling Protocols for Jnj-dgat2-A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Storage, and Disposal of the DGAT2 Inhibitor Jnj-dgat2-A.

This document provides crucial safety and logistical information for the handling of this compound, a selective diacylglycerol acyltransferase 2 (DGAT2) inhibitor. Adherence to these guidelines is essential to ensure a safe laboratory environment and maintain the integrity of the compound.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below for easy reference.

PropertyValueSource
Molecular Weight 523.38 g/mol [1][2][3]
Formula C₂₄H₁₆BrFN₄O₂S[1][2][3]
CAS Number 1962931-71-0[1][2][3][4]
IC₅₀ 140 nM[1][2][3]
Solubility In DMSO: 3.33 mg/mL (6.36 mM) with ultrasonic and warming to 60°CIn DMSO: 52.34 mg/mL (100 mM)[1][2]

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety.

EquipmentSpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)
Eye Protection Safety glasses with side-shields or goggles
Skin and Body Protection Laboratory coat
Respiratory Protection Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator is recommended.

Handling and Storage Protocols

Proper handling and storage are critical to maintain the stability and efficacy of this compound.

Storage:

  • Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[3][4]

  • In solvent: Store at -80°C for up to 6 months or at -20°C for up to 1 month.[1][3][4]

  • Store in a sealed container, protected from moisture and light.[4]

Handling:

  • Avoid inhalation of dust and contact with skin and eyes.

  • Use in a chemical fume hood to minimize inhalation exposure.

  • Prepare stock solutions in appropriate solvents such as DMSO.[1][2] To enhance solubility, the solution can be warmed to 37°C and sonicated.[1]

Spill and Disposal Procedures

In the event of a spill or for routine disposal, follow these guidelines to ensure safety and environmental compliance.

Spill Response:

  • Evacuate: Clear the area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use absorbent material to contain the spill.

  • Collect: Carefully sweep or scoop up the spilled material and place it in a sealed container for disposal.

  • Clean: Clean the spill area thoroughly with a suitable decontamination solution.

Disposal:

  • Dispose of waste material in accordance with local, state, and federal regulations.

  • Do not allow the material to enter drains or waterways.

Experimental Workflow for Handling this compound

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal a Don Personal Protective Equipment (PPE) b Weigh this compound in a chemical fume hood a->b Ensure safety c Prepare stock solution (e.g., in DMSO) b->c Accurate measurement d Perform experiment following protocol c->d Proceed to experiment e Record observations and data d->e Data collection f Decontaminate work surfaces and equipment e->f Post-experiment g Dispose of waste in accordance with regulations f->g Waste management h Remove and properly dispose of PPE g->h Final step

Caption: Standard laboratory workflow for handling this compound.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.